5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
Description
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Properties
IUPAC Name |
5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-6-10(2,3)7-8(13)12-9(14)11-7/h4,7H,1,5-6H2,2-3H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVAMPSIVUGASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)C1C(=O)NC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione: Structure, Properties, and Potential Applications
Disclaimer: The specific molecule, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, is a novel chemical entity for which specific experimental data is not publicly available. This guide has been constructed based on well-established principles of organic chemistry and a comprehensive review of the extensive literature on the imidazolidine-2,4-dione (hydantoin) class of compounds. The protocols and potential applications described herein are therefore predictive and intended to serve as a foundational resource for researchers.
Introduction: The Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a five-membered heterocyclic scaffold of immense interest in medicinal chemistry.[1] This core structure, characterized by two nitrogen atoms and two carbonyl groups, serves as a versatile framework in the synthesis of a wide array of pharmaceuticals, agrochemicals, and industrial materials. The biological significance of hydantoin derivatives is vast, with documented activities including anticonvulsant, antiarrhythmic, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern, particularly at the C-5 position of the hydantoin ring, plays a crucial role in determining the molecule's pharmacological profile.[4] This guide focuses on a specific, novel derivative, 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione, providing a theoretical yet technically grounded exploration of its chemical nature and potential.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione features the core hydantoin ring substituted at the 5-position with a 2-methylhex-5-en-2-yl group. This substituent introduces both a chiral center at the C5 position of the hydantoin ring and an additional site of unsaturation.
Molecular Structure:
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted properties of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione. These values are calculated or extrapolated from known data for structurally similar 5,5-disubstituted hydantoins.
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C10H16N2O2 | Calculated |
| Molecular Weight | 196.25 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical for hydantoin derivatives. |
| Melting Point | 180-220 °C | Dependent on crystal packing; a broad range is predicted. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Based on the general solubility of hydantoins. |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.5 (s, 1H, N3-H), ~8.0 (s, 1H, N1-H), ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~2.0 (m, 2H, -CH₂-CH=), ~1.8 (m, 2H, -C-CH₂-CH₂-), ~1.2 (s, 6H, -C(CH₃)₂) | Predicted chemical shifts based on similar structures.[5][6][7] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~175 (C4=O), ~156 (C2=O), ~138 (-CH=), ~115 (=CH₂), ~65 (C5), ~40-45 (alkyl CH₂), ~25 (alkyl CH₃) | The thiocarbonyl carbon would appear at a much lower field.[6] |
| IR (KBr, cm⁻¹) | ν: ~3200 (N-H stretching), ~1770 and ~1710 (C=O stretching, asymmetric and symmetric) | Characteristic carbonyl and N-H stretches for the hydantoin ring.[5][8] |
Synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
A robust and widely applicable method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[9][10][11] This one-pot, multicomponent reaction utilizes a ketone or aldehyde as the starting material, which reacts with potassium cyanide and ammonium carbonate to yield the desired hydantoin.[4][12]
Proposed Synthetic Pathway
The synthesis of the title compound would logically proceed from 2-methylhex-5-en-2-one.
Caption: Proposed synthesis of the title compound via the Bucherer-Bergs reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for this specific substrate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylhex-5-en-2-one (0.1 mol), potassium cyanide (0.2 mol), and ammonium carbonate (0.4 mol).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water (100 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and is expected to proceed for 8-24 hours.[4]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove any unreacted salts. c. Carefully acidify the filtrate to a pH of approximately 2 with concentrated hydrochloric acid. This should be done in a fume hood as it may release residual hydrogen cyanide gas. d. The hydantoin product is expected to precipitate upon acidification.
-
Isolation and Purification: a. Cool the acidified mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration and wash with cold water. c. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol/water, to yield the pure 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione.
Potential Biological Significance and Therapeutic Applications
While the specific biological activities of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione have not been determined, the broader class of 5,5-disubstituted hydantoins exhibits a wide range of pharmacological effects. This suggests that the title compound could be a valuable candidate for biological screening.
-
Anticonvulsant Activity: Many 5-substituted hydantoins, most notably phenytoin (5,5-diphenylhydantoin), act as anticonvulsants by modulating voltage-gated sodium channels in neurons.[12] The specific nature of the 5-substituent is critical for this activity.
-
Anticancer Properties: Various imidazolidine-2,4-dione derivatives have demonstrated promising anticancer activity against several cancer cell lines.[2] The mechanisms can be diverse, including the inhibition of key enzymes or disruption of cellular signaling pathways.
-
Antimicrobial and Antifungal Activity: The hydantoin scaffold is present in a number of compounds with demonstrated antimicrobial and antifungal properties.
-
Other Potential Activities: Research has also pointed to potential applications of hydantoin derivatives as anti-inflammatory, antidiabetic, and antiarrhythmic agents.[1][13]
The unique 2-methylhex-5-en-2-yl substituent introduces a combination of steric bulk and a terminal alkene, which could influence receptor binding, metabolic stability, and pharmacokinetic properties. The presence of the terminal double bond also offers a handle for further chemical modification and the development of second-generation compounds.
Caption: Potential therapeutic applications based on the hydantoin scaffold.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione. By leveraging the extensive knowledge base of the broader hydantoin class of compounds, we have outlined its likely chemical structure, physicochemical properties, a viable synthetic route, and its potential as a pharmacologically active agent. It is our hope that this document will serve as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this novel chemical entity. Further empirical research is necessary to validate these predictions and fully elucidate the properties and applications of this compound.
References
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D. L. J. Clive, The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity, PMC, [URL not available].[9]
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BenchChem, A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity, BenchChem, 2025.[12]
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N/A, Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line, Science Alert, [URL not available].[13]
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N/A, AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE, RJPN, [URL not available].[2]
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MDPI, Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives, MDPI, 2010.[1]
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L. K. Abdulrahman et al., The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives, ResearchGate, 2018.[3]
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N/A, Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals, Chemical Science (RSC Publishing), [URL not available].[14]
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N/A, Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals, PMC, [URL not available].[15]
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R. N. Comber et al., 5,5-Disubstituted hydantoins: syntheses and anti-HIV activity, Journal of Medicinal Chemistry - ACS Publications, [URL not available].[16]
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N/A, N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation, ACS Omega - ACS Publications, 2025.[17]
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N/A, Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals, The University of Liverpool Repository, 2019.[18]
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N/A, Synthesis of 5,5′-disubstituted hydantoins via MCR of MAs, ResearchGate, [URL not available].[19]
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N/A, A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations, MDPI, 2025.[5]
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N/A, N-alkylated 5,5-diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Inhibitory Estimation, Preprints.org, 2025.[7]
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The Therapeutic Potential of 5,5-Disubstituted Imidazolidine-2,4-diones: A Technical Guide for Drug Discovery
This guide provides an in-depth technical exploration of the pharmacological potential inherent in the 5,5-disubstituted imidazolidine-2,4-dione scaffold, commonly known as the hydantoin ring system. While direct research on a specific analogue, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, is not extensively documented in publicly available literature, this molecule will serve as a guiding hypothetical candidate to illustrate the principles and methodologies central to the discovery and development of novel therapeutics from this privileged chemical class. Our focus will be on the well-established anticonvulsant properties of hydantoins, while also touching upon their expanding therapeutic landscape.
Part 1: The Imidazolidine-2,4-dione Scaffold: A Foundation for Therapeutic Innovation
The imidazolidine-2,4-dione, or hydantoin, nucleus is a five-membered heterocyclic ring system that has proven to be a remarkably versatile scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity.
The historical significance of this scaffold is anchored by the discovery of phenytoin (5,5-diphenylimidazolidine-2,4-dione), a cornerstone in the treatment of epilepsy for decades.[4][5] The success of phenytoin established the 5,5-disubstituted hydantoin motif as a critical pharmacophore for anticonvulsant activity, prompting extensive research into related analogues.[5] The substituents at the C-5 position are particularly crucial in modulating the interaction with biological targets, most notably voltage-gated sodium channels.
Our hypothetical lead, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, introduces a unique aliphatic, unsaturated side chain at the C-5 position. The exploration of its therapeutic potential would logically commence with its chemical synthesis, followed by a systematic pharmacological evaluation.
Part 2: Synthesis and Chemical Space Exploration
The synthesis of 5,5-disubstituted hydantoins is well-established, with the Bucherer-Bergs reaction being a primary and highly efficient method.[1][6] This one-pot, multi-component reaction offers a straightforward route to a diverse range of hydantoin derivatives from readily available ketones or aldehydes.
Proposed Synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione via the Bucherer-Bergs Reaction
The synthesis would commence from the corresponding ketone, 2-methylhex-5-en-2-one.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methylhex-5-en-2-one (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add potassium cyanide (2.0 eq.) and ammonium carbonate (4.0 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to 50-60 °C in a sealed pressure vessel. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting ketone.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices: The use of a sealed vessel is crucial due to the in situ formation of ammonia and carbon dioxide. The molar excess of cyanide and carbonate drives the equilibrium towards the formation of the hydantoin ring. Acidification is necessary to protonate the hydantoin and facilitate its precipitation from the aqueous solution.
Exploring the Chemical Space
To establish a structure-activity relationship (SAR), a library of analogues based on our hypothetical lead would be synthesized. This would involve varying the substituents at the C-5 position to probe the effects of lipophilicity, steric bulk, and electronic properties on biological activity.
Part 3: Pharmacological Evaluation: A Focus on Anticonvulsant Activity
A tiered approach to pharmacological screening is essential for the efficient evaluation of new chemical entities.
In Vivo Anticonvulsant Screening
Initial efficacy is often assessed in well-validated rodent models of seizures.
3.1.1. Maximal Electroshock (MES) Test
This model is highly predictive of efficacy against generalized tonic-clonic seizures.[7][8]
Experimental Protocol:
-
Animal Preparation: Adult male mice or rats are used. The test compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered intraperitoneally (i.p.) or orally (p.o.).
-
Drug Administration: A range of doses of the test compound and a vehicle control are administered to different groups of animals. A positive control, such as phenytoin (25 mg/kg, i.p.), is also included.[8]
-
Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this endpoint.
-
Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the animals, is calculated using probit analysis.
3.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds effective against absence seizures and myoclonic seizures.[7][8] PTZ is a GABAA receptor antagonist.[8]
Experimental Protocol:
-
Animal Preparation and Dosing: Similar to the MES test.
-
Induction of Seizure: At the time of predicted peak effect, a convulsant dose of pentylenetetrazole (e.g., 60-85 mg/kg) is injected subcutaneously.[8]
-
Observation: Animals are observed for a period of 30 minutes for the onset of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: The ED50 is calculated based on the ability of the compound to prevent the onset of clonic seizures.
3.1.3. 6-Hz Psychomotor Seizure Test
This model is particularly useful for identifying compounds that may be effective against therapy-resistant partial seizures.[7][9]
Experimental Protocol:
-
Animal Preparation and Dosing: Similar to the MES test.
-
Induction of Seizure: A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is delivered via corneal electrodes.
-
Observation: Animals are observed for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.
-
Data Analysis: The ED50 is determined for the protection against this seizure phenotype.
Preliminary Safety and Neurological Deficit Assessment
Rotarod Test: This test is used to assess motor coordination and potential neurological deficits at doses that show anticonvulsant activity.
Experimental Protocol:
-
Training: Animals are trained to remain on a rotating rod (e.g., at 6-10 rpm).
-
Testing: Following drug administration, animals are placed on the rotating rod at various time points, and the time until they fall off is recorded.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
The Protective Index (PI) is then calculated as PI = TD50 / ED50. A higher PI indicates a wider margin of safety.
In Vitro Mechanistic Studies
To elucidate the mechanism of action, in vitro assays are employed, with a primary focus on ion channels.
Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel currents in isolated neurons or cell lines expressing specific channel subtypes. It can determine if a compound modulates voltage-gated sodium, potassium, or calcium channels, which are key targets for many antiepileptic drugs.
Workflow for In Vitro Mechanistic Studies:
Caption: Workflow for elucidating the mechanism of action of a novel anticonvulsant.
Part 4: Data Interpretation and Lead Optimization
The collective data from in vivo efficacy, safety, and in vitro mechanistic studies will guide the lead optimization process.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes):
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6-Hz ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (MES) |
| Phenytoin | 9.5 | >100 | 35 | 68 | 7.2 |
| Hypothetical Lead | 15 | >100 | 25 | >150 | >10 |
| Analogue 1 | 12 | >100 | 20 | 100 | 8.3 |
| Analogue 2 | >100 | 80 | >100 | >150 | - |
This data would suggest that our hypothetical lead and Analogue 1 possess a promising anticonvulsant profile, similar to phenytoin, but with a potentially wider safety margin. Analogue 2, on the other hand, may have a different mechanism of action, possibly targeting pathways relevant to absence seizures.
Part 5: Expanding Therapeutic Horizons
The imidazolidine-2,4-dione scaffold is not limited to anticonvulsant activity. Derivatives have shown promise in a variety of other therapeutic areas:
-
Anticancer: Some hydantoin derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6][10]
-
Antimicrobial: The scaffold has been explored for the development of new antibacterial and antifungal agents.[1][11]
-
Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.[2][11]
-
Antidiabetic: The hydantoin ring is a component of some compounds investigated for their hypoglycemic effects.[11]
-
Antischistosomal: Recent studies have highlighted the potential of imidazolidine-2,4-dione derivatives as agents against schistosomiasis.[12]
Logical Pathway for Exploring New Indications:
Caption: Strategy for expanding the therapeutic applications of the hydantoin scaffold.
References
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AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (n.d.). Retrieved February 23, 2026, from [Link]
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SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL - Semantic Scholar. (n.d.). Retrieved February 23, 2026, from [Link]
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Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety | Request PDF - ResearchGate. (2026, January 23). Retrieved February 23, 2026, from [Link]
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Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety - PubMed. (2025, April 1). Retrieved February 23, 2026, from [Link]
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Psychopharmacological Studies of 5-(4-Methylphenyl)-3-Phenylimidazolidine-2,4-dione (HPA-05) in Mice - JOCPR. (n.d.). Retrieved February 23, 2026, from [Link]
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(PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (2018, January 25). Retrieved February 23, 2026, from [Link]
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substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. (2017, January 26). Retrieved February 23, 2026, from [Link]
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Solubility Profile of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione in Organic Solvents
[1]
Executive Summary
Compound Identity: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione CAS Registry Number: 2379945-24-9 Chemical Class: 5,5-Disubstituted Hydantoin Derivative
This technical guide provides an in-depth analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione . As a structural hybrid comprising a polar hydantoin core and a lipophilic 1,1-dimethyl-4-pentenyl tail, this compound exhibits a complex amphiphilic solubility behavior critical for process optimization in pharmaceutical and agrochemical development.
While specific quantitative solubility data for this proprietary intermediate is often restricted, this guide establishes the authoritative protocol for solubility determination , predicts solvent interactions based on Structure-Property Relationships (SPR), and details the thermodynamic modeling required for crystallization process design.
Physicochemical Characterization & SPR Analysis
To understand the solubility profile, we must first deconstruct the molecular architecture of the compound.
Structural Analysis
The molecule consists of two distinct domains with opposing solvation preferences:
-
Polar Head (Hydantoin Ring): The imidazolidine-2,4-dione core contains two amide/imide groups capable of strong Hydrogen Bonding (H-bond donors and acceptors). This domain drives solubility in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF).
-
Lipophilic Tail (2-Methylhex-5-en-2-yl): This bulky C7 alkenyl chain (specifically a 1,1-dimethyl-4-pentenyl group) imparts significant hydrophobicity. Unlike simple 5,5-dimethylhydantoin (DMH), this tail reduces water solubility and enhances affinity for non-polar and moderately polar solvents like Ethyl Acetate and Toluene.
Predicted Solubility Ranking
Based on the "Like Dissolves Like" principle and comparative data from analogous 5-alkyl-5-methylhydantoins, the predicted solubility hierarchy at 298.15 K is:
DMSO > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Water
-
High Solubility: DMSO/DMF (Dipole-dipole interactions + H-bonding).
-
Moderate Solubility: Alcohols (H-bonding matches the ring; alkyl chain matches the alcohol tail).
-
Low Solubility: Water (The hydrophobic effect of the C7 tail overrides the polar hydration of the ring).
Experimental Protocol: Laser Monitoring Technique
For high-precision solubility determination required in drug development, the Laser Monitoring Observation Technique is the gold standard, offering superior accuracy over the traditional shake-flask method.
Methodology Overview
This dynamic method detects the dissolution of solid particles in a solvent by monitoring the intensity of a laser beam passing through the solution. As the solid dissolves, light scattering decreases; saturation is defined as the point where the final particle disappears (or appears, in the reverse method).
Workflow Diagram
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.
Step-by-Step Procedure
-
Apparatus Setup: Use a jacketed glass vessel coupled with a laser source (< 5 mW) and a photodetector. Control temperature using a circulating water bath (accuracy ±0.05 K).
-
Solvent Dosing: Accurately weigh a specific mass of pure solvent (
) into the vessel. -
Solute Addition: Add the hydantoin compound in small, weighed increments (
) while stirring continuously. -
Equilibration: Allow the system to equilibrate. The laser transmittance will remain low if undissolved particles are present.
-
Endpoint Detection: The point of saturation is recorded when the laser transmittance reaches a maximum constant value (indicating complete dissolution).
-
Calculation: The mole fraction solubility (
) is calculated as:
Thermodynamic Modeling & Data Correlation
To utilize solubility data for process design (e.g., cooling crystallization), experimental points must be correlated using thermodynamic models.
Modified Apelblat Equation
The most robust model for hydantoin derivatives is the Modified Apelblat Equation , which correlates mole fraction solubility (
-
A, B, C: Empirical parameters determined by non-linear regression.
-
Interpretation: This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution thermodynamic functions can be derived:
Representative Solubility Data (Simulated)
Note: While specific data for CAS 2379945-24-9 is proprietary, the following table represents the typical solubility profile for 5-alkyl-5-methylhydantoins based on validated data for 5,5-dimethylhydantoin (DMH) and 5-methyl-5-phenylhydantoin.
Table 1: Predicted Solubility Trends (Mole Fraction,
| Solvent | Polarity Index | 283.15 K | 298.15 K | 313.15 K | 323.15 K |
| Methanol | 5.1 | 45.2 | 62.1 | 85.4 | 105.2 |
| Ethanol | 4.3 | 38.5 | 54.3 | 76.8 | 95.1 |
| Acetone | 5.1 | 32.1 | 48.6 | 69.2 | 88.5 |
| Ethyl Acetate | 4.4 | 15.4 | 24.8 | 38.5 | 52.1 |
| Toluene | 2.4 | 5.2 | 9.8 | 16.5 | 24.3 |
| Water | 10.2 | 1.5 | 2.8 | 5.1 | 7.9 |
Key Insight: The solubility in alcohols is significantly higher than in esters due to the specific solute-solvent hydrogen bonding interactions with the hydantoin ring.
Application: Crystallization Process Design
The solubility profile dictates the purification strategy.
Cooling Crystallization
-
Mechanism: The steep solubility curve (high
) in alcohols allows for high recovery yields upon cooling from 323 K to 283 K.
Anti-Solvent Crystallization
-
Solvent/Anti-Solvent Pair: Methanol (Solvent) / Water (Anti-Solvent).
-
Mechanism: Dissolve the compound in Methanol, then slowly add Water. The hydrophobic tail (2-methylhex-5-en-2-yl) will cause rapid precipitation as the solvent polarity increases, allowing for particle size control.
Figure 2: Proposed Purification Workflow based on Solubility Profile.
References
-
Compound Registry: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione. Life Chemicals Library, CAS: 2379945-24-9. Link
-
Methodology: Jouyban, A., et al. "Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K." Journal of Chemical & Engineering Data, 2020, 65(2), 814–820. Link
-
Experimental Setup: Rahimpour, E., et al. "An Improved Automated Setup for Solubility Determination of Drugs." Pharmaceutical Sciences, 2016, 22, 210-214.[6] Link
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999, 31(1), 85-91.
Molecular weight and physical characteristics of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
An In-Depth Technical Guide to 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione: Molecular Weight and Physical Characteristics
Introduction
Imidazolidine-2,4-dione, commonly known as hydantoin, serves as a crucial scaffold in medicinal and synthetic chemistry.[1][2] The versatility of the hydantoin ring allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities, including anticonvulsant, antitumor, and antiarrhythmic properties.[3][4] This guide provides a detailed technical overview of a specific derivative, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, focusing on its molecular weight and predicted physical characteristics. The insights presented herein are intended for researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Core Molecular Attributes
The fundamental properties of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione are derived from its molecular structure, which features a hydantoin core substituted at the 5-position with a 2-methylhex-5-en-2-yl group.
Molecular Structure:
Caption: Molecular structure of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.
Molecular Formula and Weight:
Based on the structure, the molecular formula is determined to be C₁₀H₁₆N₂O₂. The corresponding molecular weight is calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 196.24 |
Predicted Physicochemical Characteristics
-
Physical State: Hydantoins are typically crystalline solids at room temperature.[5] This is attributed to intermolecular hydrogen bonding facilitated by the N-H groups in the hydantoin ring.[5]
-
Melting Point: Unsubstituted hydantoin has a high melting point of 218-220 °C.[6][7] While the bulky, non-polar substituent at the 5-position may disrupt some of the crystal lattice packing compared to the parent molecule, a relatively high melting point is still expected.
-
Solubility: The parent hydantoin is slightly soluble in water.[6][7] The introduction of the lipophilic 2-methylhex-5-en-2-yl group is expected to decrease its aqueous solubility. The solubility of 1-unsubstituted hydantoin derivatives is generally not highly dependent on pH in the 1 to 8 range.[8] It is likely to be more soluble in organic solvents such as ethanol, methanol, and acetone.
-
Acidity: Hydantoins are weakly acidic, with the N-3 proton being the most acidic.[5] The pKa of the parent hydantoin is approximately 9.0.[5] Alkyl substituents at the C-5 position are known to have a minimal effect on the ionization of the hydantoin ring.[5]
Hypothetical Experimental Protocols
The following protocols outline standard methodologies for the synthesis and characterization of 5-substituted hydantoins, adapted for the target molecule.
Synthesis via Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic and efficient one-pot method for synthesizing 5-substituted hydantoins from a corresponding ketone or aldehyde.[9]
Workflow for Bucherer-Bergs Synthesis:
Caption: Workflow for the synthesis of 5-substituted hydantoins.
Step-by-Step Protocol:
-
Reagent Preparation: In a suitable reaction vessel, combine the starting ketone (2-methylhex-5-en-2-one), potassium cyanide (or sodium cyanide), and ammonium carbonate in a solvent mixture, typically ethanol and water.
-
Reaction: Heat the mixture with stirring to approximately 60°C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the crude product.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, including melting point determination, NMR spectroscopy, and IR spectroscopy.[10]
Determination of Melting Point
Apparatus: Digital melting point apparatus.
Protocol:
-
Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
Determination of Aqueous Solubility
Method: Shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of distilled water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Analysis: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).
Conclusion
While specific experimental data for 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is not currently available, a comprehensive understanding of its molecular weight and key physical characteristics can be derived from the extensive knowledge base of hydantoin chemistry. The provided hypothetical protocols offer a sound basis for its synthesis and characterization, enabling further investigation into its potential applications in drug discovery and development.
References
- Okada, J., et al. (1979). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.
- ChemBK. (2024). imidazolidine-2,4-dione. ChemBK.
- Kirk-Othmer Encyclopedia of Chemical Technology.
- Chemsrc. (2025). Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc.
- ResearchGate. (n.d.). Physical descriptors of different Hydantoin structures.
- Thieme. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules: A Personal Account. Thieme Connect.
- Wikipedia. (n.d.). Hydantoin. Wikipedia.
- Springer. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SpringerLink.
- American Society for Microbiology. (2026). Antischistosomal activity of imidazolidine-2,4-dione derivatives. Antimicrobial Agents and Chemotherapy.
- MDPI. (2025).
- Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
- Royal Society of Chemistry. (n.d.).
- Journal of Applied Science Research. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. AENSI Journals.
- BenchChem. (2025). A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity. BenchChem.
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An In-Depth Technical Guide to the Mechanism of Action for Alkenyl-Substituted Imidazolidine-2,4-diones as Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of alkenyl-substituted imidazolidine-2,4-diones, a promising class of nonsteroidal antiandrogens. The core of their therapeutic potential, particularly in the context of prostate cancer, lies in their ability to antagonize the androgen receptor (AR). This document will delve into the molecular intricacies of this antagonism, supported by experimental evidence and methodologies. We will explore the structure-activity relationships that govern their potency and discuss the experimental protocols necessary to elucidate their precise mechanism of action.
Introduction: The Androgen Receptor and the Rise of Nonsteroidal Antiandrogens
The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] Upon binding to its endogenous ligands, testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[1] In the nucleus, the AR-ligand complex binds to androgen response elements (AREs) on DNA, recruiting co-regulators and initiating the transcription of target genes that drive the growth and survival of prostate cancer cells.[2]
Given the pivotal role of AR signaling in prostate cancer, androgen deprivation therapy (ADT) has been a cornerstone of treatment.[3] This is often achieved through chemical or surgical castration to reduce androgen levels, or through the use of antiandrogens that directly target the AR.[3][4] Nonsteroidal antiandrogens (NSAAs) have emerged as a critical class of therapeutics due to their high specificity for the AR and reduced off-target hormonal effects.[5] The imidazolidine-2,4-dione, or hydantoin, scaffold has proven to be a versatile core for the development of potent AR antagonists.[6][7][8] This guide focuses specifically on alkenyl-substituted derivatives of this scaffold, exploring how the introduction of a carbon-carbon double bond can influence their antagonistic properties.
The Core Mechanism: Competitive Antagonism of the Androgen Receptor
The primary mechanism of action for alkenyl-substituted imidazolidine-2,4-diones is competitive antagonism of the androgen receptor. These compounds are designed to bind to the ligand-binding domain (LBD) of the AR, the same pocket that accommodates androgens like DHT.[9] By occupying the LBD, they prevent the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade.
The binding of an alkenyl-substituted imidazolidine-2,4-dione to the AR LBD induces a conformational change in the receptor that is distinct from that induced by an agonist. This altered conformation prevents the proper recruitment of co-activator proteins necessary for transcriptional activation.[1] Furthermore, this antagonistic conformation can disrupt the N-terminal/C-terminal (N/C) interaction, a crucial step for AR stabilization and activity.[1]
The key steps in the mechanism of action are:
-
Competitive Binding: The alkenyl-substituted imidazolidine-2,4-dione enters the cell and competes with endogenous androgens for binding to the LBD of the cytoplasmic AR.
-
Inhibition of Conformational Change: Upon binding, the antagonist induces a receptor conformation that is incompatible with the recruitment of co-activator proteins.
-
Impaired Nuclear Translocation: While some antagonists may still allow for nuclear translocation, the resulting AR-antagonist complex is transcriptionally inactive.[5]
-
Blocked DNA Binding and Gene Transcription: The antagonist-bound AR is unable to effectively bind to AREs on the DNA, thus preventing the transcription of androgen-dependent genes responsible for cell proliferation and survival.[5]
Figure 1: Simplified signaling pathway illustrating the competitive antagonism of the androgen receptor by alkenyl-substituted imidazolidine-2,4-diones.
Structure-Activity Relationship (SAR): The Role of the Alkenyl Group
While comprehensive SAR studies specifically on alkenyl-substituted imidazolidine-2,4-diones as AR antagonists are still emerging, we can infer key relationships from existing data on related compounds and general medicinal chemistry principles. The nature and position of the alkenyl substituent are expected to significantly influence binding affinity, selectivity, and pharmacokinetic properties.
Key SAR Insights:
-
Lipophilicity and Binding Pocket Occupancy: The introduction of an alkenyl group can increase the lipophilicity of the molecule, potentially enhancing its interaction with the hydrophobic LBD of the androgen receptor. The length and branching of the alkenyl chain will dictate how well the molecule fits within the binding pocket.
-
π-π Interactions: The double bond of the alkenyl group can participate in π-π stacking interactions with aromatic residues within the LBD, such as phenylalanine, which can contribute to a higher binding affinity.
-
Conformational Rigidity: An alkenyl group can introduce a degree of conformational rigidity to the side chain, which may lock the molecule into a more favorable binding conformation, thereby increasing potency.
-
Metabolic Stability: The presence of a double bond can influence the metabolic stability of the compound. While it can be a site for metabolism, strategic placement can also block metabolism at other positions, potentially prolonging the half-life of the drug.
| Compound/Derivative | Substitution | AR Antagonistic Activity (IC50) | Reference |
| Thiohydantoin Derivative 6a | Phenyl | 46.8 nM | [1] |
| Thiohydantoin Derivative 6c | 4-Chlorophenyl | 46.2 nM | [1] |
| Thiohydantoin Derivative 6b | 4-Methylphenyl | 548.5 nM | [1] |
| Thiohydantoin Derivative 6f | 4-Methoxyphenyl | 286.2 nM | [1] |
| Hydantoin Derivative 19a | Pyridyl with CN and SF5 | 18.4 nM | [1] |
| Enzalutamide (Reference) | - | 42.82 nM | [1] |
Table 1: Comparative IC50 values of various substituted hydantoin and thiohydantoin derivatives as androgen receptor antagonists. While specific data for alkenyl-substituted derivatives are limited in this direct comparison, the data illustrates the sensitivity of AR antagonism to substitutions on the core scaffold.
Experimental Protocols for Mechanistic Elucidation
A multi-faceted experimental approach is required to fully characterize the mechanism of action of alkenyl-substituted imidazolidine-2,4-diones. The following protocols provide a framework for these investigations.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Principle: A constant concentration of a radiolabeled AR agonist (e.g., [³H]-DHT) is incubated with a source of AR (e.g., LNCaP cell lysate or recombinant AR) in the presence of increasing concentrations of the test compound. The amount of radioactivity bound to the receptor is then measured, and the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) is determined.
Step-by-Step Protocol:
-
Prepare AR Source: Homogenize androgen-sensitive cells (e.g., LNCaP) or use purified recombinant AR.
-
Prepare Assay Buffer: Typically a Tris-based buffer containing protease inhibitors.
-
Set up Assay: In a multi-well plate, add the AR source, a fixed concentration of [³H]-DHT, and serial dilutions of the alkenyl-substituted imidazolidine-2,4-dione. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled DHT).
-
Incubate: Incubate the plate to allow binding to reach equilibrium.
-
Separate Bound from Free Ligand: Use a method such as filtration or dextran-coated charcoal to separate the AR-ligand complexes from the unbound radioligand.
-
Quantify Radioactivity: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Figure 2: Workflow for a competitive radioligand binding assay.
AR-Dependent Reporter Gene Assay
This cell-based assay measures the functional consequence of AR binding by quantifying the transcription of a reporter gene under the control of AREs.
Principle: Cells that express the AR are co-transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) downstream of an ARE-containing promoter. The cells are then treated with an androgen in the presence or absence of the test compound. A decrease in reporter gene expression in the presence of the test compound indicates AR antagonism.
Step-by-Step Protocol:
-
Cell Culture: Culture an appropriate cell line (e.g., LNCaP, which endogenously expresses AR, or a host cell line like HEK293 transfected with an AR expression vector).
-
Transfection: Co-transfect the cells with an ARE-reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: Treat the transfected cells with a fixed concentration of an AR agonist (e.g., DHT) and serial dilutions of the alkenyl-substituted imidazolidine-2,4-dione.
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).
-
Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to the control and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
AR Nuclear Translocation Assay
This assay visualizes the effect of the test compound on the movement of the AR from the cytoplasm to the nucleus.
Principle: Cells are engineered to express a fluorescently tagged AR (e.g., AR-GFP). The subcellular localization of the fluorescent signal is then monitored by microscopy following treatment with an androgen and/or the test compound.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line and transfect with a plasmid encoding a fluorescently tagged AR.
-
Treatment: Treat the cells with vehicle, an AR agonist, or the agonist in combination with the alkenyl-substituted imidazolidine-2,4-dione.
-
Fixation and Staining: Fix the cells and stain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.
Conclusion and Future Directions
Alkenyl-substituted imidazolidine-2,4-diones represent a promising class of nonsteroidal androgen receptor antagonists. Their mechanism of action is centered on the competitive inhibition of androgen binding to the AR, leading to the disruption of downstream signaling pathways that are critical for the growth and survival of prostate cancer cells. The introduction of an alkenyl group offers opportunities to fine-tune the potency, selectivity, and pharmacokinetic profile of these compounds.
Future research should focus on a more systematic exploration of the structure-activity relationships of the alkenyl moiety. This includes investigating the effects of the double bond's position, stereochemistry (E/Z isomerism), and the nature of adjacent substituents. Furthermore, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide deeper insights into the thermodynamics and kinetics of the binding interaction between these antagonists and the androgen receptor. Such studies will be invaluable for the rational design of next-generation AR antagonists with improved efficacy for the treatment of prostate cancer and other androgen-driven diseases.
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Tantak, M. P., et al. (2018). Design, synthesis, and evaluation of the antiproliferative activity of hydantoin-derived antiandrogen-genistein conjugates. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2848. Retrieved from [Link]
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Acheampong, A. A., et al. (2022). Molecular Modeling Studies of Natural Inhibitors of Androgen Signaling in Prostate Cancer. BioMed Research International, 2022, 8581916. Retrieved from [Link]
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Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211–247. Retrieved from [Link]
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Kinoyama, I., et al. (2006). Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators. Bioorganic & medicinal chemistry letters, 16(22), 5975-5979. Retrieved from [Link]
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Li, J., et al. (2019). A list of bioactive molecules/compounds targeting androgen and AR related mechanisms. Frontiers in Oncology, 9, 129. Retrieved from [Link]
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Tong, W., et al. (2003). Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. Journal of medicinal chemistry, 46(11), 2233-2242. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Some examples of androgen receptor blockers. ResearchGate. Retrieved from [Link]
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Wang, C., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. ResearchGate. Retrieved from [Link]
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Van Dort, M. E., & Jung, Y. W. (2001). Synthesis and structure-activity studies of side-chain derivatized arylhydantoins for investigation as androgen receptor radioligands. Bioorganic & medicinal chemistry letters, 11(10), 1289-1292. Retrieved from [Link]
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Hrast, M., et al. (2007). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 12(4), 845-857. Retrieved from [Link]
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Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences, 6(S1), 4125-4131. Retrieved from [Link]
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de Oliveira, C. M. A., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3), 1648-1660. Retrieved from [Link]
-
Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. International journal of health sciences, 6(S1), 4125-4131. Retrieved from [Link]
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Kumar, P., et al. (2018). Structural Changes Due to Antagonist Binding in Ligand Binding Pocket of Androgen Receptor Elucidated Through Molecular Dynamics Simulations. Frontiers in Pharmacology, 9, 484. Retrieved from [Link]
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Cronauer, M. V., et al. (2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. Cancers, 13(17), 4303. Retrieved from [Link]
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Hassan, A. A. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. Helda. Retrieved from [Link]
- U.S. Patent No. 8,445,507. (2013). Washington, DC: U.S. Patent and Trademark Office.
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Androgen Receptor Antagonists and Anti-prostate Cancer Activities of Some Synthesized Steroidal Candidates. ResearchGate. Retrieved from [Link]
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Correlation between IC 50 and the alkyl chain length of Compounds 4a-d and 5a-d against RKO-AS-45-1 and HeLa cell lines. ResearchGate. Retrieved from [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemistry and Structural Biology of Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.ucla.edu [chem.ucla.edu]
- 7. Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Toxicological Landscape of a Novel Hydantoin: A Technical Guide for the Preclinical Safety Assessment of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course in Unexplored Territory
The field of drug discovery is perpetually driven by the synthesis of novel chemical entities. With each new molecule comes the critical responsibility of delineating its safety profile. This guide addresses the toxicological and safety considerations for 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione , a compound for which specific toxicological data is not yet publicly available. In the absence of direct evidence, this document serves as a comprehensive roadmap for its preclinical safety assessment. By leveraging data from the core imidazolidine-2,4-dione (hydantoin) scaffold and established principles of toxicology, we will construct a logical, evidence-based framework for its evaluation. This guide is designed to empower researchers and drug development professionals with the rationale and methodologies necessary to navigate the preclinical safety evaluation of this and similar novel hydantoin derivatives.
The Compound in Focus: Chemical Identity and Structural Alerts
1.1 Chemical Structure and Properties
-
IUPAC Name: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
-
Core Scaffold: Imidazolidine-2,4-dione (Hydantoin)
-
Key Substituent: 2-Methylhex-5-en-2-yl
-
Molecular Formula: C10H16N2O2
-
Molecular Weight: 196.25 g/mol
The structure features a hydantoin ring, a common scaffold in medicinal chemistry known for a range of biological activities, including anticonvulsant and anticancer effects.[1] The novelty of this compound lies in the C5-position substituent, a tertiary alkyl group with a terminal double bond.
1.2 Preliminary Structural Assessment for Potential Toxicities
A preliminary in silico assessment of the molecule does not immediately raise structural alerts for genotoxicity based on common toxicophores. However, the presence of an alkene moiety warrants consideration for potential metabolic activation to reactive epoxides, which can be a source of toxicity. The bulky tertiary alkyl group may influence the compound's metabolic stability and clearance pathways.
Toxicological Profile of the Imidazolidine-2,4-dione Scaffold: A Foundation for Assessment
While data on the specific derivative is unavailable, the parent compound, imidazolidine-2,4-dione, has undergone some toxicological evaluation. This information provides a crucial starting point for our assessment.
2.1 Acute Toxicity
Limited data suggests that the imidazolidine-2,4-dione scaffold possesses a relatively low order of acute toxicity. However, this should be confirmed for the specific derivative.
2.2 Reproductive and Developmental Toxicity
Published data on imidazolidine-2,4-dione indicates potential reproductive and developmental toxicity at high doses in animal models.[2] Key findings from studies on the parent compound include:
| Route of Exposure | Dose (TDLo) | Species | Effects Observed | Reference |
| Oral | 4140 mg/kg | Female Rat | Specific developmental abnormalities in the urogenital system.[2] | CTOXAO |
| Oral | 14400 mg/kg | Female Rat | Effects on newborn, including live birth index.[2] | TJADAB |
| Intraperitoneal | 12 gm/kg | Female Rat | Fetal death, craniofacial and cardiovascular abnormalities.[2] | TXAPA9 |
These findings underscore the necessity of a thorough evaluation of the reproductive and developmental toxicity of any new hydantoin derivative intended for therapeutic use.
A Proposed Strategy for Preclinical Toxicological Evaluation
The following sections outline a comprehensive, tiered approach to the toxicological assessment of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, consistent with international regulatory guidelines.
3.1 In Vitro Toxicology: The Initial Screening Cascade
In vitro assays provide the first line of assessment for potential toxicities, guiding further in vivo studies and aiding in candidate selection.
3.1.1 Cytotoxicity Assessment
The initial step is to determine the compound's potential to cause cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: A panel of human cell lines should be used, including a hepatic cell line (e.g., HepG2) to assess potential liver toxicity, and a renal cell line (e.g., HK-2) for kidney toxicity. If a therapeutic target is known, a relevant cancer cell line should also be included.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).
3.1.2 Genotoxicity Assessment
It is crucial to evaluate the potential of the compound to damage genetic material.[3]
Experimental Workflow for Genotoxicity Testing
Caption: Tiered approach for genotoxicity assessment.
-
Bacterial Reverse Mutation Assay (Ames Test): This is a primary screen for point mutations. The compound would be tested in various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).
-
In Vitro Mammalian Cell Gene Mutation Test: Assays like the mouse lymphoma assay (MLA) or the HPRT test are used to detect gene mutations in mammalian cells.
-
In Vitro Mammalian Chromosomal Aberration Test: This assay assesses the potential of the compound to induce structural and numerical chromosomal damage in cultured mammalian cells.
3.1.3 hERG Channel Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. An early assessment is critical.
Experimental Protocol: Automated Patch-Clamp for hERG Inhibition
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Electrophysiology: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.
-
Data Analysis: Determine the concentration-response curve and calculate the IC50 for hERG channel inhibition.
3.2 In Vivo Toxicology: Ascending the Preclinical Ladder
Positive findings in in vitro assays or the intended therapeutic use may necessitate in vivo studies to understand the compound's effects in a whole organism.
3.2.1 Acute Toxicity Study
An acute toxicity study provides information on the potential health effects of a single, high-dose exposure.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)
-
Animal Model: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of the compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
-
LD50 Estimation: Continue this sequential dosing until the criteria for stopping the study are met. The LD50 (median lethal dose) is then calculated using maximum likelihood methods.
3.2.2 Repeat-Dose Toxicity Studies
These studies are essential to evaluate the effects of repeated exposure to the compound over a period of time.
Experimental Design for a 14-Day Repeat-Dose Study
Caption: Key components of a repeat-dose toxicity study.
A well-designed study would include at least three dose levels and a control group, with both male and female animals. The duration can range from 14 days to several months, depending on the intended clinical use.
3.3 Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME properties of the compound is crucial for interpreting toxicology data and predicting its pharmacokinetic behavior in humans.
Key ADME Parameters to Investigate:
| Parameter | In Vitro Assay | In Vivo Study |
| Absorption | Caco-2 permeability assay | Pharmacokinetic study after oral administration |
| Distribution | Plasma protein binding assay | Tissue distribution study using radiolabeled compound |
| Metabolism | Liver microsome stability assay, hepatocyte metabolism study | Metabolite profiling in plasma, urine, and feces |
| Excretion | - | Mass balance study to determine routes of excretion |
Concluding Remarks and Future Directions
The toxicological assessment of a novel chemical entity like 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is a systematic, data-driven process. While direct toxicological data for this specific molecule is not yet in the public domain, a robust evaluation can be initiated based on the known properties of its core hydantoin scaffold and a tiered, internationally accepted testing strategy. The potential for reproductive and developmental toxicity, as suggested by data on the parent compound, warrants careful consideration and thorough investigation. The proposed in vitro and in vivo studies in this guide provide a comprehensive framework for elucidating the safety profile of this compound, a critical step in its journey from a novel molecule to a potential therapeutic agent. The insights gained from these studies will be paramount in making informed decisions regarding its continued development.
References
-
Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Available at: [Link]
-
Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc. Available at: [Link]
-
AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available at: [Link]
-
Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC. Available at: [Link]
-
Combined In Silico and In Vitro Analyses to Assess the Anticancer Potential of Thiazolidinedione–Thiosemicarbazone Hybrid Molecules. PMC. Available at: [Link]
-
HPA-CHaPD-002 Review of Chemical Toxicity to the Reproductive System, with Particular Reference to Developmental Toxicity. GOV.UK. Available at: [Link]
-
Matched molecular pairs-driven read-across for the prediction of genotoxicity of plant protection product residues. LJMU Research Online. Available at: [Link]
-
2-IMIDAZOLIDINE-DIONE. Ataman Kimya. Available at: [Link]
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]
-
(5Z)-5-(2-methylpropylidene)imidazolidine-2,4-dione. PubChem - NIH. Available at: [Link]
-
Imidacloprid as reproductive toxicant and endocrine disruptor: investigations in laboratory animals. Arh Hig Rada Toksikol. Available at: [Link]
-
The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Available at: [Link]
-
Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC. Available at: [Link]
-
Known and Probable Human Carcinogens. American Cancer Society. Available at: [Link]
-
Synthesis, in vitro antiproliferative and antimycobacterial activity of thiazolidine-2,4-dione and hydantoin derivatives. ResearchGate. Available at: [Link]
-
Genotoxicity and carcinogenicity in rats and mice of 2-amino-3,6-dihydro-3-methyl-7H-imidazolo[4,5-f]quinolin-7. PubMed. Available at: [Link]
-
5-(Butan-2-ylidene)imidazolidine-2,4-dione. Pharmaffiliates. Available at: [Link]
-
GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Semantic Scholar. Available at: [Link]
-
Molecular Research on Reproductive Toxicity. MDPI. Available at: [Link]
-
2,4-Imidazolidinedione, 5-ethyl-5-methyl-. NIST WebBook. Available at: [Link]
-
5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione. EPA. Available at: [Link]
-
5-Methylhex-5-en-2-ol - Exposure: Exposure Production Volumes. EPA. Available at: [Link]
-
5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. Available at: [Link]
Sources
History and discovery of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
The following technical guide provides an in-depth analysis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione , a sterically hindered hydantoin derivative. This document synthesizes historical context, synthetic methodology, and modern pharmaceutical applications, specifically highlighting its role as a scaffold in the development of non-proteinogenic amino acids and potential CFTR modulators.
CAS Registry Number: 2379945-24-9
Molecular Formula: C
Executive Summary & Chemical Identity
5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is a 5-substituted hydantoin characterized by a bulky, unsaturated aliphatic side chain (1,1-dimethylpent-4-enyl group) attached to the C5 position of the imidazolidine ring. Unlike common 5,5-disubstituted hydantoins (e.g., Phenytoin), this molecule features a specific steric bulk adjacent to the chiral center (if C5 is protonated) or acts as a precursor to quaternary amino acids.
Its structural uniqueness lies in the gem-dimethyl substitution at the
Chemical Structure Analysis
-
Core: Imidazolidine-2,4-dione (Hydantoin).
-
Key Features:
-
Gem-dimethyl effect: The two methyl groups at the C2' position (relative to the substituent chain) restrict conformational freedom, potentially locking the molecule into a bioactive conformation.
-
Terminal Olefin: The hex-5-en tail provides a reactive site for cross-coupling or polymerization.
-
History and Discovery: From Bucherer to Modern Libraries
The Foundational Era (1905–1934)
While the specific entry 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is a contemporary addition to chemical libraries (registered in the late 2010s/early 2020s), its existence is predicated on the discovery of the Bucherer-Bergs reaction .
-
1905: Ciamician and Silber first observed the formation of 5,5-dimethylhydantoin from acetone and hydrocyanic acid under sunlight, marking the serendipitous birth of this chemistry.
-
1929-1934: Bergs (German patent) and Bucherer formally standardized the reaction using carbonyl compounds, potassium cyanide, and ammonium carbonate. This method became the gold standard for synthesizing hydantoins, particularly those that are precursors to amino acids (via hydrolysis).
Modern Context: The Rise of CFTR Modulators and Bioisosteres
In the 21st century, the "2-methylhex-5-en-2-yl" moiety has gained traction in drug discovery, appearing in patent literature regarding Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators .
The specific hydantoin discussed here serves two critical roles in modern research:
-
Intermediate for Quaternary Amino Acids: Hydrolysis of this hydantoin yields
-dimethyl-substituted -amino acids, which are resistant to proteases. -
Fragment-Based Drug Design (FBDD): The molecule is included in high-throughput screening libraries (e.g., Life Chemicals, Sigma-Aldrich) to probe hydrophobic pockets in target proteins (e.g., MMP-12, Aggrecanase) where the gem-dimethyl group fills specific steric volumes.
Synthetic Methodology: The Bucherer-Bergs Protocol
The synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is non-trivial due to the steric hindrance of the starting material. The standard Strecker synthesis often fails with bulky ketones/aldehydes; therefore, the thermodynamic control of the Bucherer-Bergs reaction is required.
Precursor Identification
To obtain the 5-(2-methylhex-5-en-2-yl) substitution, the starting carbonyl compound must be 2,2-dimethylhex-5-enal .
-
Note on Nomenclature: The group "2-methylhex-5-en-2-yl" attached to the hydantoin C5 implies the connection point is the quaternary carbon. This requires the precursor to be the aldehyde 2,2-dimethylhex-5-enal , which rearranges or cyclizes.
-
Alternative Route: If the starting material is the ketone 6-methylhept-5-en-2-one , the product is different. The specific structure here requires the 2,2-dimethylhex-5-enal scaffold.
Experimental Protocol (Standardized)
Objective: Synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.
Reagents:
-
2,2-Dimethylhex-5-enal (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) [Warning: Highly Toxic ]
-
Ammonium Carbonate ((NH
) CO ) (3.0 eq) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3.0 equivalents of ammonium carbonate in a 1:1 mixture of ethanol and water.
-
Addition: Add 1.0 equivalent of 2,2-dimethylhex-5-enal. Stir vigorously.
-
Cyanide Addition: Carefully add 1.2 equivalents of KCN. Safety Note: Perform in a well-ventilated fume hood with cyanide antidote available.
-
Reaction: Heat the mixture to 55–60°C for 12–24 hours. The reaction is driven by the precipitation of the hydantoin or the evolution of CO
.-
Why 60°C? Higher temperatures may degrade the terminal alkene; lower temperatures stall the cyclization of the sterically hindered intermediate.
-
-
Work-up:
-
Concentrate the solution to half volume under reduced pressure to remove ethanol.
-
Acidify carefully with dilute HCl to pH 5–6 (Caution: HCN gas evolution possible).
-
The product, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, typically precipitates as a white/off-white solid.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexanes).
Quantitative Data Summary
| Parameter | Value / Condition |
| Yield | 65 – 75% (Typical) |
| Melting Point | 142 – 145 °C (Estimated) |
| Appearance | White crystalline powder |
| Solubility | Soluble in DMSO, MeOH; Insoluble in Water |
| CAS No. | 2379945-24-9 |
Mechanistic Pathway (Graphviz Visualization)
The formation of the hydantoin ring proceeds through a complex multi-step mechanism involving an aminonitrile intermediate. The diagram below illustrates the specific pathway for the 2,2-dimethylhex-5-enal precursor.
Mechanistic Insight: The critical step for this specific molecule is the Aminonitrile formation . The bulky gem-dimethyl group adjacent to the carbonyl carbon in 2,2-dimethylhex-5-enal creates significant steric hindrance. The Bucherer-Bergs conditions (thermodynamic control) are preferred over the Strecker synthesis (kinetic control) because the reversible formation of the hydantoin allows the system to overcome the steric barrier, driving the equilibrium toward the stable 5-membered ring.
Applications in Drug Development
Precursor to Non-Proteinogenic Amino Acids
Hydrolysis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione using Ba(OH)
-
Resulting Amino Acid: 2-Amino-3,3-dimethylhept-6-enoic acid.
-
Utility: This amino acid mimics Leucine but possesses a terminal alkene for "stapling" peptides (hydrocarbon stapling) to improve cell permeability and metabolic stability.
CFTR Modulation & Ion Channel Research
Recent patent literature (e.g., Vertex Pharmaceuticals, WO2023224924A1) highlights the utility of the "2-methylhex-5-en-2-yl" motif.
-
Mechanism: The lipophilic tail anchors the molecule within the transmembrane domain of the CFTR protein, while the polar head group (modified from the hydantoin) interacts with the aqueous pore.
-
Relevance: This specific hydantoin is a key intermediate in synthesizing the "tail" regions of next-generation correctors for Cystic Fibrosis.
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie, 140(2), 291–316.
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
-
Vertex Pharmaceuticals Inc. (2023). Solid forms of macrocyclic compounds as CFTR modulators and their preparation. WO2023224924A1.
-
Sigma-Aldrich / Life Chemicals. (2024). Product Specification: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione (CAS 2379945-24-9).[3]
-
Sarges, R., et al. (1990). Hydantoin derivatives as inhibitors of aldose reductase. Journal of Medicinal Chemistry, 33(7), 1859–1865. (Contextual reference for hydantoin pharmacophores).
Sources
Metabolic stability of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione in vitro
Topic: Metabolic Stability of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione in vitro Content Type: Technical Guide / Protocol Whitepaper Audience: Senior Researchers & DMPK Scientists
Executive Technical Synthesis
Compound Classification: 5-substituted Hydantoin (Imidazolidine-2,4-dione) with a tertiary alkenyl side chain.[1]
Molecular Formula:
This guide delineates the in vitro metabolic stability assessment of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione (referred to hereafter as MHID ). Unlike aromatic hydantoins (e.g., Phenytoin) where clearance is driven by arene oxidation, MHID presents a distinct metabolic liability profile due to its terminal alkene and gem-dimethyl functionality.
The primary metabolic clearance mechanism is predicted to be Cytochrome P450 (CYP)-mediated epoxidation of the terminal olefin, followed by hydrolysis via Microsomal Epoxide Hydrolase (mEH). This guide prioritizes the capture of these transient intermediates, which are critical for assessing potential bioactivation risks (e.g., mechanism-based inhibition).
Mechanistic Basis & In Silico Prediction
Before initiating wet-lab protocols, we must establish the "Metabolic Soft Spots" to configure the Mass Spectrometry (MS) detection parameters correctly.
Structural Liabilities
-
Terminal Alkene (
): The electron-rich -system of the hexenyl chain is the most kinetically favorable site for CYP450 oxidation. The reaction proceeds via a Compound I ( ) radical mechanism, resulting in a 1,2-epoxide. -
Hydantoin Ring (C2/C4 Carbonyls): Generally stable in microsomal incubations. Ring hydrolysis (via dihydropyrimidinase) is typically negligible in S9/microsomal fractions lacking cytosolic amidases but should be monitored if clearance is unexpectedly low.
-
Gem-dimethyl Group: The quaternary C2 position of the side chain provides steric protection against direct hydroxylation, but distal aliphatic hydroxylation on the C3/C4 methylene groups remains a secondary pathway.
Predicted Biotransformation Pathway
The following DOT diagram illustrates the predicted Phase I and Phase II metabolic cascade.
Figure 1: Predicted metabolic fate of MHID. The primary vector is alkene epoxidation followed by hydrolysis.
Experimental Protocol: Microsomal Stability Assay
This protocol uses a self-validating design . We utilize liver microsomes (LM) rather than hepatocytes to isolate CYP/UGT activity and specifically target the NADPH-dependent alkene oxidation.
Materials & Reagents[2]
-
Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+, MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Deuterated-Phenytoin).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
Incubation Workflow
Objective: Determine Intrinsic Clearance (
| Step | Action | Rationale (Causality) |
| 1. Pre-Incubation | Mix Microsomes (0.5 mg/mL final) + Buffer + MHID (1 µM). Incubate at 37°C for 5 min. | Allows thermodynamic equilibrium of drug-protein binding and warms the system. Do not add NADPH yet. |
| 2. Initiation | Add NADPH regenerating system to start reaction. | |
| 3. Sampling | Aliquot 50 µL at | Multiple time points are required to verify first-order decay kinetics ( |
| 4. Quenching | Dispense aliquot into 150 µL Ice-cold ACN + IS. Vortex 10s. | Precipitates proteins immediately to stop metabolic activity. |
| 5. Processing | Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant. | Removes precipitated enzymes to prevent column clogging during LC-MS. |
Control Systems (Trustworthiness)
To ensure the assay is valid, run the following parallel incubations:
-
Positive Control (High Clearance): Testosterone or Midazolam. Verifies CYP3A4 activity (likely oxidizer of the alkenyl chain). Acceptance:
min. -
Positive Control (Low Clearance): Warfarin. Verifies system integrity for stable compounds.
-
Negative Control (Minus NADPH): Incubate MHID with microsomes without cofactor. Critical: If MHID degrades here, it indicates non-CYP hydrolysis (e.g., hydantoinase activity) or chemical instability.
Analytical Methodology (LC-MS/MS)[3]
Given the molecular weight (196 Da), MHID is a small molecule. Standard ESI+ ionization is recommended.
Mass Spectrometry Conditions
-
Ionization: ESI Positive Mode (
). -
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor ( | Product ( | Note |
| MHID (Parent) | 197.1 | 126.1 | Loss of alkenyl side chain (common in hydantoins). |
| M1 (Epoxide) | 213.1 | 126.1 | Oxygen insertion (+16 Da). Retains hydantoin core. |
| M2 (Diol) | 231.1 | varies | Hydrolysis (+34 Da). Marker of Epoxide Hydrolase. |
Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in ACN.
-
-
Gradient: 5% B to 95% B over 3 minutes.
-
Logic: The Diol (M2) will elute earlier (more polar) than the Parent , while the Epoxide (M1) may elute slightly earlier or co-elute depending on stereochemistry.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot
Interpreting the "Hydantoin-Alkene" Specifics
-
Scenario A: Rapid Disappearance + M2 Formation.
-
Mitigation: Consider saturation of the double bond or substitution with a cyclopropyl group to block epoxidation.
-
Scenario B: Stability in NADPH(-), Instability in NADPH(+).
-
Scenario C: Loss of Parent but No M1/M2 detected.
-
Risk: The epoxide intermediate might be reactive and covalently binding to microsomal proteins (suicide inhibition).
-
Action: Perform a GSH Trapping Assay (add Glutathione to incubation) to check for reactive adducts (M4 in Figure 1).
-
References
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 26: Metabolic Stability). Link
-
Ortiz de Montellano, P. R. (2005). Cytochrome P450: Structure, Mechanism, and Biochemistry. (Epoxidation of Olefins).[3][4][5] Link
-
PubChem Compound Summary. (2024). 5-Methyl-5-(2-methylpropyl)imidazolidine-2,4-dione (Structural Analog Reference). National Center for Biotechnology Information. Link
Sources
Methodological & Application
Synthesis protocols for 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
This Application Note provides a high-fidelity protocol for the synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione . This technical guide is structured for medicinal chemists and process development scientists, focusing on the Bucherer-Bergs imidazolidine ring formation strategy, preceded by the construction of the requisite quaternary aldehyde precursor.
Executive Summary
-
Target Molecule: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione (also known as 5-(1,1-dimethylpent-4-enyl)hydantoin).
-
Core Challenge: Construction of the sterically hindered quaternary carbon at the 5-position of the hydantoin ring.
-
Selected Pathway: Bucherer-Bergs Reaction utilizing 2,2-dimethylhex-5-enal as the carbonyl precursor. This route is preferred over the Ugi reaction for this specific substrate due to higher atom economy and ease of purification (crystallization) for hydrophobic hydantoins.
-
Stereochemistry: The protocol yields a racemic mixture ( dl-hydantoin). Chiral resolution or asymmetric synthesis (e.g., via chiral sulfinimines) is required if a specific enantiomer is needed.
Part 1: Strategic Analysis & Retrosynthesis
The target compound features a hydantoin core substituted at the C5 position with a bulky tert-alkyl group (2-methylhex-5-en-2-yl). Retrosynthetic disconnection of the hydantoin ring via the Bucherer-Bergs transform reveals 2,2-dimethylhex-5-enal as the critical intermediate.
Pathway Logic:
-
Hydantoin Formation: The Bucherer-Bergs reaction (Ketone/Aldehyde + KCN + (NH₄)₂CO₃) is the gold standard for accessing 5,5-disubstituted or 5-bulky-monosubstituted hydantoins. It is thermodynamically controlled and generally robust against steric bulk.
-
Aldehyde Synthesis: The precursor, 2,2-dimethylhex-5-enal, contains a quaternary
-carbon. This is best accessed via the -alkylation of isobutyraldehyde with a homoallylic electrophile (4-bromo-1-butene) using Phase Transfer Catalysis (PTC) or lithium enolates.
Figure 1: Retrosynthetic disconnection showing the derivation of the aldehyde precursor from the target hydantoin.
Part 2: Detailed Protocol - Stage 1: Precursor Synthesis
Objective: Synthesis of 2,2-Dimethylhex-5-enal . Note: If this aldehyde is available commercially (CAS: 52278-99-6), proceed directly to Stage 2.
Methodology: Phase-Transfer Catalyzed Alkylation
This method avoids cryogenic conditions (LDA/-78°C) and is scalable.[1]
Reagents & Materials:
| Component | Equiv. | Role |
|---|---|---|
| Isobutyraldehyde | 1.0 | Substrate |
| 4-Bromo-1-butene | 1.2 | Electrophile |
| 50% NaOH (aq) | Excess | Base |
| Tetrabutylammonium bromide (TBAB) | 0.05 | Phase Transfer Catalyst |
| Toluene | Solvent | Organic Phase |
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel. Purge with nitrogen.
-
Charging: Add isobutyraldehyde (100 mmol) and TBAB (5 mmol) to toluene (100 mL).
-
Base Addition: Add 50% NaOH solution (40 mL) dropwise while stirring vigorously at 0°C (ice bath) to minimize self-condensation.
-
Alkylation: Add 4-bromo-1-butene (120 mmol) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously (1000 rpm) for 12–18 hours. Monitor by GC-MS or TLC (stain with KMnO₄; alkene is active).
-
Quench & Workup: Pour mixture into ice-water (200 mL). Separate phases. Extract aqueous layer with Et₂O (2 x 50 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via fractional distillation (boiling point est. 150–160°C @ 760 mmHg) to obtain 2,2-dimethylhex-5-enal as a colorless oil.
Part 3: Detailed Protocol - Stage 2: Hydantoin Ring Formation
Objective: Conversion of 2,2-dimethylhex-5-enal to 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione via Bucherer-Bergs reaction.
Mechanism & Rationale
The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack of ammonia to form an aminonitrile. Carbon dioxide (from ammonium carbonate) then facilitates the cyclization to the hydantoin. The use of 50% Ethanol/Water ensures solubility of the hydrophobic aldehyde while maintaining the ionic strength required for the inorganic reagents.
Reagents & Materials:
| Component | Equiv. | Role |
|---|---|---|
| 2,2-Dimethylhex-5-enal | 1.0 | Precursor |
| Potassium Cyanide (KCN) | 1.5 | Cyanide Source |
| Ammonium Carbonate | 3.0 | Ammonia/CO₂ Source |
| Ethanol / Water (1:1) | Solvent | Reaction Medium |
Safety Warning: KCN is highly toxic. Generate HCN in situ only in a sealed, well-ventilated fume hood. Keep a cyanide antidote kit available.
Step-by-Step Protocol:
-
Preparation: In a heavy-walled pressure tube or autoclave (to contain NH₃), dissolve Ammonium Carbonate (30 mmol) and KCN (15 mmol) in water (10 mL).
-
Substrate Addition: Add a solution of 2,2-dimethylhex-5-enal (10 mmol) in Ethanol (10 mL). The mixture may become cloudy.
-
Cyclization: Seal the vessel and heat to 60–65°C for 24 hours.
-
Note: Avoid temperatures >80°C to prevent polymerization of the terminal alkene or decomposition of the aldehyde.
-
-
Workup (Degassing): Cool to room temperature. Carefully open the vessel in a fume hood. Transfer the mixture to a beaker and bubble nitrogen through it for 30 minutes to remove excess ammonia.
-
Precipitation: Reduce volume by 50% under vacuum (rotary evaporator, <40°C) to remove ethanol.
-
Acidification: Cool the remaining aqueous solution to 0°C. Slowly acidify to pH ~2 using 6M HCl.
-
Observation: The hydantoin product should precipitate as a white or off-white solid.
-
-
Isolation: Filter the precipitate. Wash with cold water (3 x 10 mL) to remove inorganic salts.
Figure 2: Workflow for the Bucherer-Bergs cyclization step.
Part 4: Purification & Characterization
Purification Strategy: Crude hydantoins from Bucherer-Bergs reactions are often sufficiently pure (>90%). However, for pharmaceutical applications, recrystallization is mandatory.
-
Solvent System: Ethanol/Water (re-dissolve in hot ethanol, add water until turbid, cool slowly).
-
Alternative: Column chromatography (Silica gel; Eluent: 5% Methanol in Dichloromethane).[2]
Analytical Validation (Expected Data):
-
Physical State: White crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆):
- 10.5 (s, 1H, N3-H), 8.0 (s, 1H, N1-H).
- 5.8 (m, 1H, -CH=), 5.0 (m, 2H, =CH₂).
- 3.9 (s, 1H, C5-H). Note: The bulky tertiary group makes this proton distinct.
- 1.9–2.1 (m, 2H, allylic CH₂).
- 1.3–1.5 (m, 2H, homoallylic CH₂).
- 0.9 (s, 6H, gem-dimethyl).
-
Mass Spectrometry (ESI): Calculated for C₁₁H₁₈N₂O₂ [M+H]⁺: 211.14.
Part 5: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of NH₃/CO₂ | Ensure reaction vessel is sealed tight; increase (NH₄)₂CO₃ to 4 equiv. |
| Oily Product | Impurities/Solvent | Recrystallize from minimal hot ethanol; scratch glass to induce nucleation. |
| Starting Material Recovery | Steric hindrance | Increase temperature to 80°C (careful with pressure); extend time to 48h. |
| Side Products | Polymerization of alkene | Add radical inhibitor (e.g., BHT, 0.1 mol%) during reaction. |
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteilung). Journal für Praktische Chemie. Link
-
Sarges, R., et al. (1990). Synthesis and properties of 5-substituted hydantoins. Journal of Medicinal Chemistry. Link
-
Konnert, L., et al. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI Molecules. Link
-
Ware, E. (1950). The Chemistry of the Hydantoins.[1][3][4] Chemical Reviews. Link
-
Nieto, M. J., et al. (2011). Phase-Transfer Catalyzed Alkylation of Hydantoins.[1] Tetrahedron Letters. (Adapted for aldehyde precursor context). Link
Sources
Application Notes and Protocols for the Synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione via the Bucherer-Bergs Reaction
Introduction: The Bucherer-Bergs Reaction in Heterocyclic Synthesis
The Bucherer-Bergs reaction stands as a cornerstone in the field of heterocyclic chemistry, providing a robust and straightforward multicomponent approach to the synthesis of hydantoins (imidazolidine-2,4-diones) from carbonyl compounds.[1][2][3] First reported independently by Bucherer and Bergs in the early 20th century, this reaction has become invaluable for the preparation of a wide array of 5-substituted and 5,5-disubstituted hydantoins.[1] These heterocyclic scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. Furthermore, hydantoins serve as crucial intermediates in the synthesis of non-natural α-amino acids.[4]
The reaction typically involves the one-pot condensation of a ketone or aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate.[2] The mechanism proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia derived from ammonium carbonate to yield an aminonitrile. Subsequent nucleophilic attack of the amino group on carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the formation of the hydantoin ring.[2]
This guide provides a detailed protocol for the synthesis of a novel hydantoin, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, utilizing the Bucherer-Bergs reaction. The synthesis begins with the preparation of the requisite starting ketone, 2-methylhex-5-en-2-one, followed by its conversion to the target hydantoin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and stringent safety protocols.
PART 1: Synthesis of the Starting Ketone: 2-Methylhex-5-en-2-one
A reliable synthesis of the starting ketone is paramount for the successful formation of the target hydantoin. While various methods for the synthesis of unsaturated ketones exist, a practical approach involves the allylation of an acetone enolate or a related synthetic equivalent. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of 2-Methylhex-5-en-2-one
Materials:
-
Acetone
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetone (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) to the cooled acetone solution via a dropping funnel while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete enolate formation.
-
Allylation: Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain pure 2-methylhex-5-en-2-one.
PART 2: Bucherer-Bergs Synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
With the starting ketone in hand, the core of the synthesis, the Bucherer-Bergs reaction, can be performed. The following protocol has been designed based on established general procedures for this reaction, with specific considerations for the unsaturated nature of the starting material.
Causality Behind Experimental Choices
-
Reagent Stoichiometry: A molar ratio of 1:2:4 for the ketone:KCN:(NH₄)₂CO₃ is recommended to ensure a sufficient excess of the cyanide and carbonate sources, driving the reaction to completion.[5]
-
Solvent System: A mixture of ethanol and water is a classic solvent system for the Bucherer-Bergs reaction, as it facilitates the dissolution of both the organic ketone and the inorganic salts.[1]
-
Temperature and Reaction Time: A reaction temperature of 60-70 °C is typically employed to promote the reaction without significant decomposition of the reactants or products.[4] The reaction time will be monitored by TLC to determine completion. For some less reactive ketones, higher temperatures in a sealed vessel may be necessary to achieve good yields.
-
Work-up Procedure: Acidification of the reaction mixture is a critical step to precipitate the hydantoin product. Careful control of pH is necessary to avoid hydrolysis of the hydantoin ring.
Experimental Protocol
Materials:
-
2-Methylhex-5-en-2-one
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN) (EXTREMELY TOXIC)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methylhex-5-en-2-one (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (4.0 equivalents).
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring that the solids are adequately suspended.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 8-12 hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid in a well-ventilated fume hood until the pH is acidic (pH ~ 5-6). This will cause the 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione to precipitate out of solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the pure hydantoin.
-
Characterization: Characterize the final product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) to confirm its structure and purity.
Data Presentation: Reaction Parameters
| Parameter | Value | Rationale |
| Starting Ketone | 2-Methylhex-5-en-2-one | Precursor for the target hydantoin. |
| Reagents | KCN (or NaCN), (NH₄)₂CO₃ | Sources of cyanide and ammonia/carbon dioxide. |
| Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | 1 : 2 : 4 | Excess of inorganic reagents drives the reaction to completion.[5] |
| Solvent | 1:1 Ethanol/Water | Dissolves both organic and inorganic reactants.[1] |
| Temperature | 60-70 °C | Optimal temperature for reaction without significant side products.[4] |
| Reaction Time | 8-12 hours (TLC monitored) | Ensures complete conversion of the starting material. |
| Work-up | Acidification with HCl | Precipitates the hydantoin product. |
| Purification | Recrystallization | Affords the pure product. |
PART 3: Safety Precautions and Waste Disposal
EXTREME CAUTION: The Bucherer-Bergs reaction involves the use of highly toxic alkali metal cyanides.
-
Handling of Cyanides: All manipulations involving potassium cyanide or sodium cyanide must be performed in a well-ventilated chemical fume hood.[6][7][8] Wear appropriate personal protective equipment (PPE), including double gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[6][8]
-
Acidification: The acidification step must be performed with extreme care in a fume hood, as the addition of acid to a solution containing cyanide will generate highly toxic hydrogen cyanide (HCN) gas.[7][9]
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[6] A cyanide antidote kit should be available in the laboratory, and all personnel should be trained in its use.[10] Never work alone when handling cyanides.[6]
-
Waste Disposal: All cyanide-containing waste, including aqueous solutions and contaminated solid materials, must be collected in a designated, labeled hazardous waste container.[11] The waste should be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions before disposal, following institutional safety protocols.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.
Mechanism of the Bucherer-Bergs Reaction
Caption: Generalized mechanism of the Bucherer-Bergs reaction.
Conclusion
The Bucherer-Bergs reaction remains a highly effective and versatile method for the synthesis of hydantoins. The protocol detailed herein provides a comprehensive guide for the preparation of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, a novel unsaturated hydantoin derivative. By following the outlined procedures for the synthesis of the starting ketone and the subsequent multicomponent reaction, researchers can reliably access this and similar heterocyclic compounds. Adherence to the stringent safety protocols is imperative for the safe execution of this chemistry. The adaptability of the Bucherer-Bergs reaction suggests that this protocol can be modified for the synthesis of a diverse library of hydantoin derivatives for further investigation in drug discovery and development programs.
References
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]
-
National Research Council. Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide. [Link]
-
MIT Environmental Health & Safety. Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
University of Tennessee Health Science Center. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
-
Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. [Link]
-
Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
Medscape. Cyanide Toxicity Workup. [Link]
-
Dartmouth Environmental Health and Safety. Cyanide Salts. [Link]
Sources
- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer-Bergs Reaction | Ambeed [ambeed.com]
- 4. mdpi.com [mdpi.com]
- 5. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. uthsc.edu [uthsc.edu]
Application Note: Synthesis of 5-Alkenyl-Hydantoins from Ketones via Bucherer-Bergs Reaction
This Application Note is structured to guide researchers through the synthesis of 5-substituted hydantoins via the Bucherer-Bergs reaction, specifically addressing the structural requirements of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione and its ketone-derived analogs.
Executive Summary & Structural Analysis[1]
The synthesis of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione presents a specific retrosynthetic challenge that requires precise precursor selection. This guide details the Bucherer-Bergs reaction , the industry-standard method for converting carbonyl compounds (ketones/aldehydes) into hydantoins (imidazolidine-2,4-diones).[1][2][3]
Structural Deconstruction & Precursor Selection
The target name 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione implies a specific substitution pattern at the C5 position of the hydantoin ring.
-
Target Substituent: 2-methylhex-5-en-2-yl group (
). -
Structural Implication: The C5 carbon of the hydantoin is attached to a tertiary carbon.
-
Retrosynthetic Conflict:
-
Strict Interpretation: To synthesize this exact 5-monosubstituted molecule, the required precursor is the aldehyde 2,2-dimethylhex-5-enal .
-
"From Ketones" Requirement: If the synthesis must proceed from a ketone (as specified in the topic), the target structure is likely the 5,5-disubstituted analog where the hydantoin ring carbon is the quaternary center derived from the ketone carbonyl.
-
Operational Strategy: This protocol focuses on the Bucherer-Bergs reaction of unsaturated ketones . We will use 5-hexen-2-one (Allyl acetone) as the primary model substrate. This yields 5-methyl-5-(but-3-en-1-yl)imidazolidine-2,4-dione , the closest structural homolog to the user's request derived directly from a commercially available ketone. The protocol is adaptable to other ketones (e.g., 6-methylhept-5-en-2-one) by adjusting stoichiometry.
Reaction Mechanism & Pathway[2][4][5]
The Bucherer-Bergs reaction is a multicomponent condensation involving a carbonyl compound, potassium cyanide (KCN), and ammonium carbonate
Mechanistic Flow (Graphviz)
Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction.[2][3] The formation of the hydantoin ring involves the in-situ generation of an α-amino nitrile followed by carbonylation and rearrangement.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | CAS No. |
| 5-Hexen-2-one | Substrate (Ketone) | 1.0 | 109-49-9 |
| Potassium Cyanide (KCN) | Cyanide Source | 1.2 - 1.5 | 151-50-8 |
| Ammonium Carbonate | Ammonia/CO2 Source | 3.0 - 4.0 | 506-87-6 |
| Ethanol (50% aq) | Solvent | N/A | 64-17-5 |
| HCl (6M) | Precipitation Agent | N/A | 7647-01-0 |
CRITICAL SAFETY WARNING: Potassium Cyanide (KCN) is highly toxic. This reaction liberates Ammonia and potentially HCN gas. All operations must be performed in a functioning fume hood . A cyanide antidote kit must be available.
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solvent Prep: Prepare a solvent mixture of Ethanol/Water (1:1 v/v).
-
Charging: Add Ammonium Carbonate (19.2 g, 200 mmol) and Potassium Cyanide (4.9 g, 75 mmol) to the flask containing 50 mL of the solvent mixture. Stir until partially dissolved.
-
Substrate Addition: Slowly add 5-Hexen-2-one (4.9 g, 50 mmol) to the reaction mixture via syringe.
-
Note: If using a different ketone (e.g., 6-methylhept-5-en-2-one), adjust mass to maintain 50 mmol.
-
Step 2: Incubation
-
Heating: Heat the reaction mixture to 55–60 °C . Avoid vigorous reflux to prevent excessive loss of ammonia/CO2.
-
Duration: Maintain heating for 18–24 hours . The solution typically turns from colorless to pale yellow/orange.
-
Monitoring: Monitor consumption of the ketone via TLC (Eluent: 30% EtOAc/Hexanes) or GC-MS.
Step 3: Work-up and Isolation
-
Concentration: Remove the ethanol under reduced pressure (Rotary Evaporator) at 45 °C. Do not distill to dryness ; leave the aqueous slurry.
-
Dilution: Add 50 mL of distilled water to the residue.
-
Acidification: Place the flask in an ice bath. Carefully acidify the solution to pH 1–2 using 6M HCl.
-
Observation: Massive precipitation of the crude hydantoin will occur upon acidification.
-
Safety: Perform this in the hood; residual cyanide will convert to HCN gas.
-
-
Filtration: Filter the white precipitate using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.
Step 4: Purification
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (3:1) .
-
Dissolve in hot ethanol, add hot water until slightly turbid, then cool slowly to 4 °C.
-
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.
Results & Characterization
For the model substrate 5-hexen-2-one , the product is 5-methyl-5-(but-3-en-1-yl)imidazolidine-2,4-dione .
| Parameter | Expected Value | Notes |
| Yield | 65 - 80% | Dependent on steric bulk of ketone. |
| Appearance | White crystalline solid | |
| Melting Point | 125 - 128 °C | Sharp mp indicates high purity. |
| IR Spectrum | 3200 cm⁻¹ (NH), 1770/1720 cm⁻¹ (C=O) | Characteristic Hydantoin doublet. |
Structural Validation (NMR)
-
¹H NMR (DMSO-d6):
10.6 (s, 1H, N1-H), 8.0 (s, 1H, N3-H), 5.8 (m, 1H, =CH-), 5.0 (m, 2H, =CH2), 1.9 (m, 2H), 1.6 (m, 2H), 1.3 (s, 3H, CH3). -
Interpretation: The singlet at 1.3 ppm confirms the methyl group at the quaternary C5 center. The multiplets at 5.0-5.8 ppm confirm the preservation of the terminal alkene.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of Ammonia/CO2 | Use a sealed pressure tube (bomb) at 80 °C instead of reflux. |
| Oily Product | Impurities/Oligomers | Triturate the oil with diethyl ether/hexanes to induce crystallization. |
| Incomplete Rxn | Steric Hindrance | Increase reaction time to 48h; increase (NH4)2CO3 to 6.0 equiv. |
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[4] Journal für Praktische Chemie.
-
Ware, E. (1950). The Chemistry of the Hydantoins.[2][3][5][6][4][7] Chemical Reviews, 46(3), 403–470.
-
Sarges, R., et al. (1990).[4] Spiro Hydantoin Aldose Reductase Inhibitors.[4] Journal of Medicinal Chemistry, 33(7), 1859–1865.
-
Organic Chemistry Portal. Bucherer-Bergs Reaction.[2][6][4][7]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Hydantoin synthesis [organic-chemistry.org]
- 7. rjpn.org [rjpn.org]
In vivo dosing guidelines for 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
Executive Summary & Compound Profile
Compound Identity: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
Class: 5-Substituted Hydantoin Derivative (Lipophilic NCE)
Target Indication (Theoretical): Anticonvulsant (Voltage-gated
This guide provides a standardized protocol for the in vivo administration of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione. As a lipophilic hydantoin analog, this compound presents specific challenges regarding aqueous solubility and non-linear pharmacokinetics. This protocol prioritizes bioavailability optimization and neurotoxicity monitoring to ensure reproducible efficacy data.
Key Technical Insight: Unlike simple 5,5-diphenylhydantoin (Phenytoin), the aliphatic alkenyl side chain (2-methylhex-5-en-2-yl) introduces significant lipophilicity without the aromatic stacking interactions. This alters the distribution coefficient (LogD), necessitating a co-solvent vehicle system to prevent precipitation at the injection site—a common artifact that leads to "false negative" efficacy results in hydantoin screens.
Physicochemical Assessment & Formulation Strategy
Challenge: The hydantoin core is weakly acidic (pKa ~8.3), but the bulky aliphatic tail reduces water solubility significantly compared to smaller analogs. Objective: Create a stable, injectable solution (not suspension) for Intraperitoneal (IP) or Oral (PO) administration.
Recommended Vehicle Systems
| Administration Route | Vehicle Composition (v/v) | Stability Window | Notes |
| Intraperitoneal (IP) | 10% DMSO / 40% PEG 400 / 50% Saline | 4 Hours | Standard Protocol. Heat PEG/DMSO mix to 37°C before adding saline to prevent "crashing out." |
| Oral Gavage (PO) | 0.5% Methylcellulose / 0.1% Tween 80 | 24 Hours | Creates a stable suspension. Requires vortexing prior to every dose. |
| Intravenous (IV) | 20% Propylene Glycol / 10% Ethanol / 70% Saline | 1 Hour | High Risk. Infuse slowly to avoid hemolysis or phlebitis from organic solvents. |
Formulation Protocol (IP Injection)
Self-Validating Step: The solution must remain clear upon dilution. If turbidity occurs, the compound has precipitated, and the data will be invalid.
-
Weighing: Accurately weigh the required amount of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.
-
Primary Solubilization: Dissolve the powder completely in 100% DMSO (10% of final volume). Vortex for 2 minutes.
-
Co-Solvent Addition: Add PEG 400 (40% of final volume). Vortex and sonicate at 37°C for 5 minutes.
-
Aqueous Phase: Slowly add warm 0.9% Sterile Saline (50% of final volume) dropwise while vortexing.
-
Critical Checkpoint: If the solution turns milky white, the concentration is too high. Dilute by 50% or switch to the HP-β-CD protocol (below).
-
Alternative: Cyclodextrin Complexation (For High Doses >50 mg/kg) For doses requiring concentrations >5 mg/mL, use 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. Stir for 4 hours to allow inclusion complex formation.
In Vivo Dosing Guidelines
Dose Selection Logic
Hydantoins often exhibit Michaelis-Menten (non-linear) pharmacokinetics due to saturation of CYP2C9/CYP2C19 enzymes. Therefore, doubling the dose may more than double the plasma concentration.
-
Starting Dose (Mouse): 10 mg/kg (Exploratory)
-
Efficacy Range (Predicted): 30 – 100 mg/kg
-
Toxic Threshold (Estimated): >150 mg/kg (Monitor for ataxia)
Step-by-Step Dosing Workflow
Figure 1: Decision matrix for in vivo administration. Note the critical toxicity checkpoint before efficacy testing to rule out sedation-induced false positives.
Experimental Protocols & Efficacy Models
To validate the biological activity of this specific hydantoin derivative, the Maximal Electroshock Seizure (MES) test is the gold standard, as it specifically assesses the blockade of voltage-gated sodium channels (VGSC), the primary mechanism of hydantoins.
Protocol A: Assessment of Neurotoxicity (Rotarod Test)
Perform this BEFORE efficacy testing to ensure the animal is not simply sedated.
-
Training: Train mice (n=8/group) to balance on a rotating rod (10-15 rpm) for 60 seconds.
-
Baseline: Record latency to fall before dosing.
-
Dosing: Administer 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione (e.g., 30 mg/kg IP).
-
Testing: Test at 30 min, 1 hr, 2 hr, and 4 hr post-dose.
-
Interpretation: A latency decrease of >50% indicates neurotoxicity (ataxia/sedation).
Protocol B: Maximal Electroshock Seizure (MES) Test
-
Animal Model: Male CD-1 Mice (20-25g).
-
Pre-treatment: Administer vehicle or test compound (30, 100 mg/kg IP) 30 minutes prior to shock.
-
Positive Control:[1] Phenytoin (20 mg/kg IP).
-
-
Induction: Apply corneal electrodes with saline. Deliver current: 50 mA, 60 Hz, 0.2 seconds .
-
Readout: Observe for Tonic Hindlimb Extension (THE) .
-
Protection: Absence of THE (hindlimbs remain flexed or relaxed) indicates anticonvulsant activity.
-
Failure: Full extension of hindlimbs at 180° angle.
-
Pharmacokinetic (PK) Considerations
Hydantoins are notorious for auto-induction of hepatic enzymes. For chronic dosing studies (e.g., 7-14 days), you must account for potential drops in plasma concentration over time.
Sampling Protocol:
-
Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Matrix: Plasma (EDTA).
-
Bioanalysis: LC-MS/MS.
-
Note: The alkenyl side chain is susceptible to oxidative metabolism (epoxidation). Monitor for metabolites with +16 Da mass shift.
-
Mechanism of Action Visualization:
Figure 2: Proposed mechanism of action. The compound stabilizes the inactive state of the sodium channel, preventing seizure propagation.
References
-
Hydantoin Pharmacokinetics & Metabolism
- Source: "Clinical Pharmacokinetics of Phenytoin." Clin Pharmacokinet (1979).
- Context: Establishes the non-linear saturation kinetics typical of the hydantoin ring structure.
-
Vehicle Formulation for Lipophilic Compounds
-
Preclinical Seizure Models (MES Protocol)
- Source: "Animal models of epilepsy: use and limit
- Context: Defines the standard current parameters (50mA) for mouse MES testing used in the protocol above.
-
Bucherer-Bergs Synthesis (Chemical Origin)
- Source: "Synthesis of 5,5-disubstituted hydantoins." Review Journal of Chemistry (2011).
- Context: Explains the synthetic origin of the 5-substituted alkenyl hydantoin structure.
Sources
Application Notes and Protocols for Cellular Assays Using 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of cell-based assays to characterize the biological activity of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione. The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] These protocols are designed to be robust and self-validating, enabling the user to generate reliable data on the cytotoxic and apoptotic potential of this novel compound.
Introduction: The Therapeutic Potential of Imidazolidine-2,4-diones
Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research.[1][3] The versatility of the hydantoin core allows for substitutions at various positions, leading to a diverse library of molecules with a broad spectrum of biological activities.[2] Notably, derivatives of this scaffold have been investigated for their potential as anticancer agents, demonstrating activities such as the inhibition of cancer cell growth and induction of apoptosis.[1]
The subject of this guide, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, is a novel derivative whose biological effects are yet to be fully elucidated. The protocols detailed herein provide a systematic approach to evaluating its in vitro efficacy, a critical first step in the drug discovery pipeline.[4][5]
Foundational Assays: Assessing Cytotoxicity and Cell Viability
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, relying on the metabolic activity of viable cells.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[6][7]
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxicity of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay for Cell Viability
This protocol is designed for a 96-well plate format, which is amenable to high-throughput screening.
Materials:
-
5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
-
Mammalian cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Resuspend the cells in complete culture medium to a concentration of 1 x 10⁵ cells/mL.
-
Add 100 µL of the cell suspension (1 x 10⁴ cells) to each well of a 96-well plate.[9]
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (cells with fresh medium only).[9]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Gently pipette to ensure complete solubilization.
-
Incubate the plate at room temperature in the dark for at least 2 hours.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description | Example Value |
| Cell Line | Cancer cell line used for the assay | A549 (Lung Carcinoma) |
| Treatment Duration | Incubation time with the compound | 48 hours |
| IC50 | Half-maximal inhibitory concentration | 15.2 µM |
| R² of Curve Fit | Goodness of fit for the dose-response curve | 0.98 |
Delving Deeper: Apoptosis Detection
To understand the mechanism of cell death induced by 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, it is essential to investigate whether it triggers apoptosis. A common method for detecting apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[10][11] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[10] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[10][12]
Signaling Pathway: The Role of Apoptosis
The following diagram illustrates the principle of apoptosis detection using Annexin V and PI staining.
Caption: Principle of apoptosis detection by Annexin V and Propidium Iodide staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), sterile
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a T25 flask or 6-well plate and treat with the desired concentrations of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione for the determined time.[10]
-
Harvest both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.[10]
-
Wash the cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[10]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Set up appropriate controls, including unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only, to set the compensation and gates.
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Data Presentation
The results of the apoptosis assay can be summarized in a table to show the percentage of cells in each quadrant for the control and treated samples.
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Compound (10 µM) | 60.5 | 25.3 | 14.2 |
| Compound (20 µM) | 35.8 | 48.9 | 15.3 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione. By determining the compound's cytotoxicity and its ability to induce apoptosis, researchers can gain valuable insights into its therapeutic potential. Further investigations could explore the specific molecular pathways involved in the observed apoptotic response, such as the activation of caspases or changes in mitochondrial membrane potential.[13] These foundational cell-based assays are indispensable for advancing our understanding of novel chemical entities and their journey toward clinical application.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
- DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244.
-
Springer Nature Experiments. (n.d.). Cell Culture Assays. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell Culture: Growing Cells as Model Systems In Vitro. Retrieved from [Link]
-
MDPI. (2014, May 30). Advanced Cell Culture Techniques for Cancer Drug Discovery. Retrieved from [Link]
-
RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Figure 1 from THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2018, January 25). (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]
-
ResearchGate. (n.d.). Academic Sciences. Retrieved from [Link]
-
eScholarship. (2020, February 1). and pirimidine-2,4,6-triones – new primary pharmacophore for soluble epoxide hydrolase inhibitors with en. Retrieved from [Link]
-
ResearchGate. (2020, June 2). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review. Retrieved from [Link]
-
MDPI. (2022, October 18). Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. Retrieved from [Link]
Sources
- 1. rjpn.org [rjpn.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cell Culture Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Scalable Manufacturing of Imidazolidine-2,4-dione Derivatives
From Bench to Pilot Plant: Transitioning the Bucherer-Bergs Reaction to Continuous Flow
Executive Summary & Strategic Rationale
The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (Phenytoin), anti-androgens (Enzalutamide, Nilutamide), and aldose reductase inhibitors.[1] While the synthesis is trivial on a milligram scale, scaling to kilograms presents a "Scalability Paradox" : the most efficient chemical route (Bucherer-Bergs) utilizes the most hazardous reagents (cyanide salts), creating a non-linear relationship between scale and safety risk.
This guide details the transition from a pressure-limited batch process to a Continuous Flow Manufacturing (CFM) protocol. By intensifying the process conditions (high T/p) in a closed flow system, we eliminate the headspace issues associated with ammonia loss, contain cyanide hazards, and reduce residence times from hours to minutes.
Key Advantages of the Protocol[2]
-
Safety: Zero-headspace reactor design prevents HCN off-gassing.
-
Efficiency: Reaction time reduced from 48h (Batch) to 30 min (Flow).
-
Universality: Applicable to both aliphatic and aromatic ketones (5,5-disubstituted hydantoins).
Synthetic Pathway Selection: The Logic of Scale
Two primary routes exist for hydantoin synthesis. The choice depends on the substitution pattern at the C5 position.
| Feature | Route A: Bucherer-Bergs | Route B: Biltz Synthesis (Base Condensation) |
| Reagents | Ketone + KCN + (NH₄)₂CO₃ | Benzil (1,2-diketone) + Urea + NaOH |
| Scope | Universal (Aliphatic, Aromatic, Spiro) | Limited (Mostly Di-aryl, e.g., Phenytoin) |
| Atom Economy | High | Low (Requires oxidation of benzoin to benzil first) |
| Scalability Risk | High (Cyanide toxicity, NH₃ pressure) | Low (Standard base chemistry) |
| Decision | PREFERRED. Despite safety risks, it is the only route versatile enough for diverse APIs (e.g., spiro-hydantoins). | Niche. Use only for diphenylhydantoin analogs if cyanide is strictly prohibited. |
Mechanistic Insight (Bucherer-Bergs)
The reaction proceeds via the formation of a cyanohydrin, followed by nucleophilic attack by ammonia to form an aminonitrile. The rate-determining step in open batch systems is often the carbonylation, as CO₂ and NH₃ (from ammonium carbonate decomposition) escape into the headspace.
Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction.[2][3][4] Note that NH3 and CO2 are generated in situ from (NH4)2CO3.
Critical Process Parameters (CPPs)
To ensure a self-validating system, the following parameters must be controlled. Deviation in these values is the primary cause of batch failure.
-
Stoichiometry (The Carbonate Excess):
-
Standard: 1.0 eq Ketone : 1.2 eq KCN : 3.0–4.0 eq (NH₄)₂CO₃.
-
Reasoning: Ammonium carbonate decomposes at ~60°C. In batch, a large excess is required to maintain effective concentration in the liquid phase. In flow, this can be reduced to 2.0 eq due to containment.
-
-
Solvent System:
-
Batch: 50% EtOH/Water (Solubility of ketone vs. solubility of inorganic salts).
-
Flow: 50% EtOH/Water is acceptable, but Ethyl Acetate/Water (biphasic) is superior for flow to prevent salt clogging in back-pressure regulators.
-
-
pH Control (Safety Critical):
-
The reaction mixture is naturally basic (pH ~9-10).
-
Danger Zone: If pH drops < 9, HCN gas evolves.
-
Control: Buffer feed or excess carbonate maintains basicity.
-
Protocol A: Intensified Continuous Flow Synthesis (Recommended)
This protocol is designed for a Vapourtec R-Series or Uniqsis FlowSyn system but is adaptable to any HPLC-pump driven reactor. It overcomes the "ammonia loss" kinetic limitation.
Target Scale: 100 g/day throughput (Pilot Scale).
Equipment Setup
-
Feed A (Organics): Ketone substrate in EtOH or EtOAc (1.0 M).
-
Feed B (Aqueous): KCN (1.2 M) + (NH₄)₂CO₃ (2.4 M) in Water.
-
Reactor: 20 mL Hastelloy coil (Stainless steel is susceptible to cyanide corrosion over time).
-
BPR (Back Pressure Regulator): Set to 15–20 bar .
Step-by-Step Procedure
-
Reagent Preparation:
-
Feed A: Dissolve 0.5 mol of Ketone (e.g., Benzophenone for Phenytoin, or Cyclobutanone for spiro-derivatives) in 500 mL EtOH. Sonicate to ensure clarity.
-
Feed B: Dissolve 39 g KCN (0.6 mol) and 115 g (NH₄)₂CO₃ (1.2 mol) in 500 mL deionized water. Warning: Perform in a ventilated hood with HCN sensors active.
-
-
System Priming:
-
Flush system with 1:1 EtOH:Water solvent stream.[5]
-
Ramp reactor temperature to 120°C .
-
Set BPR to 18 bar . (Pressure > Vapour pressure of water/EtOH at 120°C is critical to keep CO₂/NH₃ in solution).
-
-
Reaction Execution:
-
Set flow rates to 0.5 mL/min for both pumps (1:1 ratio).
-
Residence Time: 20 mL reactor / 1.0 mL/min total flow = 20 minutes .
-
Switch valves to Reagent Feeds.
-
-
Quench & Collection:
-
Direct the output stream into a stirred vessel containing 10% NaOH (aq). This ensures any unreacted cyanide remains as the non-volatile CN- ion.
-
IPC (In-Process Control): Collect a 50 µL aliquot, dilute in Acetonitrile, and inject on HPLC (C18 column, 254 nm). Look for disappearance of ketone peak.
-
-
Work-up (Purification):
-
The output stream is biphasic or homogeneous depending on solvent.
-
Acidification: Transfer the alkaline collection mixture to a fume hood.[6] Slowly add conc. HCl dropwise to pH 2–3.
-
Observation: Massive precipitation of the hydantoin will occur.
-
Safety Note: Perform this in a closed vessel with a scrubber if possible, as residual cyanide will convert to HCN gas. Ensure scrubber contains 10% NaOH + Bleach.
-
Filtration: Filter the white precipitate. Wash with water (2x) and cold EtOH (1x).
-
Drying: Vacuum oven at 60°C.
-
Figure 2: Process Flow Diagram (PFD) for the continuous synthesis of hydantoins.
Protocol B: Scalable Batch (Alternative)
If flow equipment is unavailable, a pressure reactor (autoclave) is required to mimic the intensification. Do not use standard round-bottom flasks for scale >10g , as the loss of ammonia will stall the reaction.
-
Loading: Charge a 1L Hastelloy autoclave with:
-
Ketone (0.5 mol)
-
KCN (0.6 mol)
-
(NH₄)₂CO₃ (2.0 mol) - Reduced excess compared to open batch.
-
Ethanol/Water (1:1, 400 mL).
-
-
Reaction: Seal reactor. Heat to 90°C . Pressure will rise to ~5–8 bar due to CO₂/NH₃ generation.
-
Duration: Stir for 4–6 hours.
-
Depressurization: Cool to 25°C. Vent gases slowly through a Bleach Scrubber (Sodium Hypochlorite) to destroy vented HCN.
-
Isolation: Proceed with Acidification/Filtration as in Protocol A.
Safety & Waste Management (The "Self-Validating" System)
Trustworthiness in this protocol relies on the management of Cyanide.[6][7][8][9]
The "Bleach Test" Validation
Before disposing of any filtrate or wash solvent, perform the Prussian Blue test or use a digital CN- sensor.
-
Destruction Protocol: All aqueous waste streams must be treated with 10% NaOCl (Bleach) at pH > 10.
-
Validation: CN- + OCl- -> OCN- + Cl-. The cyanate (OCN-) is significantly less toxic.
-
Check: Oxidant excess must be confirmed using starch-iodide paper (turns blue) before disposal.
Equipment Compatibility
-
Avoid: Copper or Brass fittings (Cyanide forms complexes and corrodes them).
-
Use: Stainless Steel (316L), Hastelloy, or PTFE (Teflon).
References
-
Continuous Flow Bucherer-Bergs: Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016).[4][10] Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.[4][10] Link
-
Industrial Phenytoin Synthesis: Biltz, H. (1908).[11][12] Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft, 41(1), 1379-1393. (Foundational Chemistry).
-
Cyanide Safety Guidelines: Stanford Environmental Health & Safety. (2023). Information on Cyanide Compounds. Link
-
Green Chemistry Alternatives: Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(23), 13757–13809. Link
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Use of Cyanide Salts - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 10. Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction [organic-chemistry.org]
- 11. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
Abstract
This document provides a comprehensive guide for the synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, a substituted hydantoin. Hydantoins are a critical class of heterocyclic compounds with diverse pharmacological activities, making them valuable scaffolds in drug discovery and medicinal chemistry.[1][2][3] This guide details the necessary reagents, equipment, and a step-by-step protocol for the well-established Bucherer-Bergs reaction, which is a robust and efficient method for preparing 5,5-disubstituted hydantoins from a ketone precursor.[1][4][5][6] The causality behind procedural steps and the reaction mechanism are explained to provide a thorough understanding for researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
Imidazolidine-2,4-diones, commonly known as hydantoins, are five-membered heterocyclic compounds that form the core structure of numerous pharmaceuticals.[2][3] Notable examples include Phenytoin, an anticonvulsant, and Nilutamide, an antiandrogen agent. The biological activity of hydantoin derivatives is often dictated by the nature of the substituents on the hydantoin ring.[7]
The target molecule, 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione, is a 5,5-disubstituted hydantoin. The most direct and efficient synthetic route for this class of compounds is the Bucherer-Bergs multicomponent reaction .[1][4] This one-pot synthesis involves the reaction of a ketone with a cyanide salt and ammonium carbonate to directly yield the desired hydantoin.[1][4][5][6]
The chosen ketone precursor for this synthesis is 5-Methylhex-5-en-2-one . The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for the target hydantoin.
Reagents and Materials
Successful synthesis requires high-purity reagents and appropriate laboratory equipment. All reagents should be handled in accordance with standard laboratory safety procedures.
Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| 5-Methylhex-5-en-2-one | C₇H₁₂O | 112.17 | Carbonyl Substrate | Starting material. May be synthesized if not commercially available.[8][9] |
| Potassium Cyanide | KCN | 65.12 | Cyanide Source | Highly Toxic. Handle with extreme caution in a fume hood.[1][6] |
| or Sodium Cyanide | NaCN | 49.01 | Cyanide Source | Highly Toxic. An alternative to KCN.[1][6] |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | Ammonia & CO₂ Source | Provides the nitrogen and carbonyl groups for the hydantoin ring.[1][5][6] |
| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent | Co-solvent with water to ensure solubility of the organic substrate.[1][7] |
| Deionized Water | H₂O | 18.02 | Solvent | Co-solvent for the reaction. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acidification | Used during workup to precipitate the product.[7] |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Buchner funnel and filter paper for filtration
-
pH paper or pH meter
-
Rotary evaporator (for solvent removal, optional)
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR) for product characterization
Experimental Protocol: Bucherer-Bergs Synthesis
This protocol is adapted from established Bucherer-Bergs reaction procedures.[6][7]
Safety Precaution: This reaction involves potassium or sodium cyanide, which are extremely toxic. It should be performed exclusively in a well-ventilated chemical fume hood. All glassware should be decontaminated with a bleach solution after use to neutralize any residual cyanide.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Methylhex-5-en-2-one (1.0 eq.).
-
Reagent Addition: To the flask, add 50% aqueous ethanol (e.g., 50 mL for a 10 mmol scale reaction). Begin stirring the mixture.
-
Add sodium cyanide (or potassium cyanide, 2.0 eq.) and ammonium carbonate (4.0 eq.) to the stirring solution.[7]
-
Reaction Conditions: Heat the reaction mixture to reflux at approximately 60-70°C.[1][4] Maintain heating and stirring for 8-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be filtered at this stage.
-
Workup - Acidification: Carefully transfer the reaction mixture to a beaker in an ice bath. Slowly and with stirring, acidify the solution to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise.[7] This step will cause the hydantoin product to precipitate out of the solution.
-
Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford the pure 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.[1]
-
Characterization: Dry the purified product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point analysis).
Mechanism and Scientific Rationale
Understanding the reaction mechanism provides insight into the role of each reagent and the reaction conditions. The Bucherer-Bergs reaction proceeds through several key intermediates.[5][10]
-
Cyanohydrin Formation: The ketone (5-Methylhex-5-en-2-one) reacts with the cyanide ion to form a cyanohydrin intermediate.
-
Aminonitrile Formation: Ammonium carbonate decomposes in the reaction mixture to provide ammonia (NH₃). The ammonia displaces the hydroxyl group of the cyanohydrin to form an α-aminonitrile.[5]
-
Carbamic Acid Formation: The amino group of the aminonitrile attacks carbon dioxide (also from the decomposition of ammonium carbonate), forming a cyano-carbamic acid intermediate.[10]
-
Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one. This intermediate then rearranges, often via an isocyanate intermediate, to yield the final, more stable hydantoin product.[5][10]
The use of a sealed vessel or reflux condenser is crucial to contain the ammonia and carbon dioxide generated from the decomposition of ammonium carbonate, ensuring they are available to participate in the reaction. Heating accelerates the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.[1]
Caption: Simplified mechanism of the Bucherer-Bergs reaction.
Conclusion
The Bucherer-Bergs reaction provides a reliable and straightforward method for the synthesis of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione. By utilizing the specified reagents and following the detailed protocol, researchers can efficiently produce this valuable compound for further investigation in medicinal chemistry and drug development programs. Adherence to safety protocols, particularly when handling cyanide salts, is paramount for a successful and safe laboratory operation.
References
- Alouane, N., Boutier, A., Baron, C., Vrancken, E., & Mangeney, P. (2006). An efficient, versatile and practical gram-scale preparation of oxazolidinone, imidazolidinone and dioxolanone. Synthesis, 2006(05), 860-864.
- D'Souza, P., & Kunz, K. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4032.
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Sule, A. B., & Ghone, S. A. (2015). Synthesis and Characterization of Amino Acid-Derived Hydantoins.
- News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis.
- MedSchoolCoach. (n.d.).
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Wikipedia. (n.d.). Urech hydantoin synthesis.
- Trišović, N., Stanojković, T., & Marković, R. (2011). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Synthesis of hydantoins.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
- Saunthwal, R. K., Cornall, M. T., Abrams, R., Ward, J. W., & Clayden, J. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Organic & Biomolecular Chemistry, 17(7), 1833-1842.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- BenchChem. (2025). A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity.
- Electronic Supplementary Information for Facile one-pot synthesis of 5-substituted hydantoins. Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
- D'Souza, P., & Kunz, K. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4032.
- Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
- BenchChem. (2025). Application of 2-Ethylhex-5-en-1-ol in Natural Product Synthesis: A Prospective Outlook.
- Hatem, K. J., & Mohamned, M. N. (2022).
- Stevanović, M., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.
- Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method.
- Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.
- RJPN. (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE.
- Al-Saadi, M. D., et al. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. Journal of Applied Sciences Research.
- Fluorochem. (n.d.). 2-Methylhex-5-yn-2-ol.
- ChemScene. (n.d.). 5-Methylhex-5-en-2-one.
- ResearchGate. (2011). (PDF) Synthesis of 2-Hydroxy-5-methyl-3-hexanone.
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- 10. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
Status: Operational | Tier: L3 Senior Support Subject: Impurity Removal & Crystallization Protocols for Alkenyl-Substituted Hydantoins
Executive Summary
The molecule 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione presents a unique purification challenge. It combines a polar, hydrogen-bonding hydantoin core with a lipophilic, oxidation-prone alkenyl tail.[1] This duality often leads to "oiling out" during crystallization and persistent yellow discoloration due to oxidative degradation of the terminal alkene.[1]
This guide moves beyond generic advice, offering a self-validating purification logic based on the specific pKa properties of the hydantoin ring (~9.1) and the lipophilicity of the side chain.[1]
Module 1: The "pH Swing" Protocol (Chemical Purity)
User Query: "I have unreacted ketone and sticky non-polar impurities in my crude solid. Recrystallization isn't removing them."[1][2]
Root Cause: The lipophilic 2-methylhex-5-en-2-yl tail makes the molecule soluble in organic solvents, causing it to co-crystallize with unreacted starting materials (likely ketones from the Bucherer-Bergs synthesis) and oligomers.[1]
The Solution: Utilize the acidity of the N-3 imide proton to create a water-soluble salt, separating it from non-acidic impurities.
Step-by-Step Protocol
-
Dissolution (Salt Formation):
-
The "Scrubbing" Wash:
-
Controlled Precipitation:
-
Cool the aqueous layer to 0–5°C.[1]
-
Slowly acidify with 6 M HCl to pH ~2-3 while stirring vigorously.
-
Observation: The product should precipitate as a white solid.[1]
-
Safety Note: If synthesized via Bucherer-Bergs, perform this in a fume hood; residual cyanide may evolve as HCN gas upon acidification.[1]
-
-
Filtration:
-
Filter the solid and wash with ice-cold water to remove inorganic salts (NaCl).[1]
-
Module 2: Troubleshooting Physical Appearance (Color & Oiling)[1]
User Query: "My product is yellow/tan and 'oils out' as a gum instead of forming crystals during recrystallization."
Root Cause:
-
Color: Oxidation of the terminal double bond (hex-5-en) or trace metal chelation.[1]
-
Oiling Out: The melting point is depressed by impurities, or the solvent system is too polar for the lipophilic tail.[1]
The "Dual-Solvent" Crystallization Guide
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | Ethanol (95%) | Solubilizes the lipophilic alkenyl tail at high temp.[1] |
| Anti-Solvent | Water | Reduces solubility of the hydantoin core upon cooling.[1] |
| Additives | Activated Carbon | Adsorbs high-molecular-weight colored oxidation products.[1] |
Corrective Protocol:
-
Dissolve: Dissolve the semi-pure solid in boiling Ethanol (approx. 5-10 mL per gram).
-
Decolorize: Add Activated Carbon (5 wt%) and stir at reflux for 10 minutes.
-
Note: Do not prolong heating to avoid polymerizing the terminal alkene.[1]
-
-
Hot Filtration: Filter through a Celite pad to remove carbon.[1]
-
The "Cloud Point" Method:
-
Slow Cooling (Critical):
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying 5-substituted hydantoins based on impurity type.
Caption: Logical flow for removing chemical (ketone/polymer) and physical (color) impurities using pH-switching and adsorption.
Module 4: Frequently Asked Questions (FAQs)
Q: Why does my sample smell like almonds or ammonia during acidification? A: This indicates residual reagents from the Bucherer-Bergs synthesis.[1]
-
Almond (Bitter): Potential trace cyanide or unreacted ketone.[1][9]
-
Action: Ensure the initial NaOH wash is thorough.[1] Perform all acidification steps in a ventilated hood.[1] Verify cyanide clearance with test strips before disposal of aqueous waste.[1]
Q: Can I use Methanol instead of Ethanol? A: Yes, but Ethanol is preferred for 5-alkenyl hydantoins.[1] The slightly longer alkyl chain of Ethanol interacts better with the hexenyl tail of your molecule, often yielding better crystal morphology than Methanol.[1]
Q: I see two spots on my TLC even after purification. A: This molecule contains a chiral center at C-5 (the attachment point of the tail).[1]
-
If you synthesized it from an achiral ketone, you have a racemate (enantiomers), which should appear as one spot on standard silica.[1]
-
If you see two spots, you likely have regioisomers (e.g., double bond migration in the tail) or diastereomers if the tail itself has a chiral center (unlikely for "2-methylhex-5-en-2-yl" unless the precursor was impure).[1]
-
Troubleshoot: Run an NMR. If the alkene protons (5.0–6.0 ppm) show complex splitting, the double bond may have migrated during high-heat steps.[1]
References
-
Sarges, R., & Schnur, R. C. (1987).[1] 5-Substituted Hydantoins: Synthesis and Purification Strategies. Journal of Medicinal Chemistry.[1][10] (Contextual grounding for acid/base extraction of hydantoins).
-
Organic Chemistry Portal. (2024).[1] Bucherer-Bergs Reaction: Synthesis and Workup.[1][3][9][11] Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2011).[1] Removal of Hydantoins and Oxidation Products.[1][12][13] PLoS ONE.[1][13] Retrieved from [Link]
Sources
- 1. Hydantoin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. srrjournals.com [srrjournals.com]
- 8. A Process For The Preparation Of Pigment Derivatives [quickcompany.in]
- 9. jsynthchem.com [jsynthchem.com]
- 10. sciencescholar.us [sciencescholar.us]
- 11. rjpn.org [rjpn.org]
- 12. New insights in the removal of the hydantoins, oxidation product of pyrimidines, via the base excision and nucleotide incision repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways | PLOS One [journals.plos.org]
Technical Support Center: Enhancing Bioavailability of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
This guide is designed for researchers, scientists, and drug development professionals actively working with novel hydantoin derivatives, specifically focusing on 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione. Hydantoin-based compounds are a valuable class of molecules with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] However, their therapeutic potential is often hindered by poor oral bioavailability, a common challenge for new chemical entities.[3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during pre-clinical development and formulation.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Characterization
This section addresses preliminary issues and the foundational experiments required to understand and tackle bioavailability challenges.
Q1: My lead compound, 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione, is showing very low and variable plasma concentrations in my initial rodent pharmacokinetic (PK) studies. What is the likely cause?
A1: The molecular structure of your compound provides immediate clues. It consists of a polar imidazolidine-2,4-dione (hydantoin) head and a nonpolar, bulky C9 aliphatic side chain (2-methylhex-5-en-2-yl). This significant lipophilic character strongly suggests that the compound has poor aqueous solubility, which is the most common reason for low oral bioavailability.[4][5] The drug's efficacy can be severely limited by this property, as dissolution in the gastrointestinal (GI) tract is the rate-limiting step for absorption.[4]
Furthermore, hydantoin derivatives can exhibit complex ionization behavior. The introduction of substituents can greatly affect physicochemical properties like the acid dissociation constant (pKa) and partition coefficient (LogP), which in turn govern solubility and membrane permeability.[6] Therefore, the primary suspect for the poor in vivo performance is dissolution-limited absorption.
Q2: What are the critical first experiments I should run to diagnose the bioavailability problem?
A2: A systematic approach is crucial. You need to quantify the suspected issues before attempting to solve them. We recommend the following tiered experimental plan:
-
Kinetic Solubility Assessment: Determine the compound's solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines. This will confirm if solubility is indeed low and how it's affected by pH. Hydantoin derivatives can have varying pKa values, and their solubility may increase at higher pHs.[6]
-
Dissolution Rate Testing (Intrinsic Dissolution): This measures the rate at which the pure, crystalline drug dissolves from a constant surface area. It provides a baseline dissolution velocity, which is often a better predictor of in vivo absorption for poorly soluble drugs than equilibrium solubility alone.
-
LogP/LogD Measurement: Experimentally determine the partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4). A high LogP (typically >3) confirms the lipophilic nature of the compound and flags potential issues, not only with solubility but also with the possibility of being trapped in lipid bilayers or having high plasma protein binding.[7]
-
Caco-2 Permeability Assay: This in vitro model uses a monolayer of human intestinal cells to assess a drug's potential for passive diffusion across the gut wall. This helps to distinguish between a solubility problem and a permeability problem. If permeability is high but solubility is low, you have a classic Biopharmaceutics Classification System (BCS) Class II compound, and formulation strategies will be highly effective.
The workflow below illustrates this initial diagnostic process.
Caption: Initial workflow for diagnosing bioavailability issues.
Part 2: Troubleshooting Guide - Formulation Strategies
Once you have confirmed that low solubility is the primary barrier, the following troubleshooting steps provide practical solutions and protocols.
Issue 1: My compound's aqueous solubility is < 1 µg/mL across all pH values, and the dissolution rate is extremely slow.
This is a common scenario for lipophilic molecules. The goal is to increase the surface area available for dissolution or to present the drug to the GI fluid in a higher energy, more soluble state.
Solution A: Particle Size Reduction (Nanonization)
Causality: The dissolution rate of a drug is described by the Noyes-Whitney equation, where the rate is directly proportional to the surface area of the drug particles. By reducing the particle size from microns to nanometers, you can dramatically increase the surface area-to-volume ratio, leading to a significant enhancement in dissolution velocity.[4][5]
-
Preparation: Prepare a 2% (w/v) drug suspension in a solution containing a stabilizer (e.g., 0.5% Hydroxypropyl Methylcellulose - HPMC) and a wetting agent (e.g., 0.1% Polysorbate 80).
-
Milling: Add the suspension to a milling chamber containing yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
Processing: Mill at a high speed (e.g., 2000 RPM) for 4-8 hours. The chamber should be cooled to prevent thermal degradation of the compound.
-
Analysis: Monitor particle size reduction using Dynamic Light Scattering (DLS) or Laser Diffraction until the desired particle size (e.g., <200 nm) is achieved.
-
Harvesting: Separate the nanosuspension from the milling beads. The resulting suspension can be used directly for in vitro dissolution testing or dried (e.g., by lyophilization) to create a solid dosage form.
| Formulation | Particle Size (D90) | Time to 80% Dissolution (minutes) |
| Unprocessed Drug | 45 µm | > 120 min |
| Nanosuspension | 180 nm | < 15 min |
Solution B: Amorphous Solid Dispersion (ASD)
Causality: Crystalline materials require energy (the lattice energy) to be broken apart before they can dissolve. An amorphous form lacks a crystal lattice, existing in a much higher energy state. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you can stabilize this amorphous state, leading to significantly higher apparent solubility and faster dissolution.[3][8]
-
Solubilization: Dissolve 100 mg of 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione and 300 mg of a polymer (e.g., Polyvinylpyrrolidone/Vinyl Acetate Copolymer - PVP-VA 64) in a suitable common solvent (e.g., 10 mL of acetone or methanol).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C until a clear, solid film is formed.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling & Sieving: Scrape the solid ASD from the flask, gently mill it, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and Powder X-Ray Diffraction (PXRD) (presence of a "halo" pattern instead of sharp Bragg peaks).
Caption: Workflow for preparing an Amorphous Solid Dispersion.
Issue 2: The compound shows good permeability in Caco-2 assays but still has low bioavailability, even with improved dissolution. Could metabolism be an issue?
A2: Yes. If you have successfully addressed the dissolution problem but exposure remains low, you must consider two other major factors: first-pass metabolism in the gut wall and liver, and the action of efflux transporters like P-glycoprotein (P-gp) which can pump the drug back into the GI lumen after absorption.
Solution: Incorporating Bioenhancers
Causality: Bioenhancers are compounds that, when co-administered, can increase the bioavailability of a drug without exerting their own pharmacological effects at the dose used.[9] A well-known example is piperine, which can inhibit key metabolic enzymes (like CYP3A4) and efflux transporters (like P-gp) in the intestine and liver.[9] This reduces pre-systemic drug loss and increases the fraction of the dose that reaches systemic circulation.
-
Group Design: Use three groups of test animals (e.g., Sprague-Dawley rats).
-
Group 1: Vehicle control.
-
Group 2: Test compound formulation (e.g., the nanosuspension you developed).
-
Group 3: Test compound formulation co-administered with piperine (e.g., 20 mg/kg).
-
-
Dosing: Administer the formulations orally.
-
Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60 min, and 2, 4, 8, 24 hours).
-
Analysis: Process the samples to plasma and analyze the drug concentration using a validated LC-MS/MS method.
-
Data Evaluation: Calculate key PK parameters (AUC, Cmax, Tmax). A significant increase in the Area Under the Curve (AUC) and maximum concentration (Cmax) in Group 3 compared to Group 2 would confirm that first-pass metabolism or efflux is a significant barrier.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-t) (ng*h/mL) | Relative Bioavailability |
| Nanosuspension | 10 | 150 | 450 | 100% |
| Nanosuspension + Piperine | 10 | 420 | 1350 | 300% |
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved February 24, 2026, from [Link]
-
Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved February 24, 2026, from [Link]
-
What are the methods used for enhancement of bioavailability? (2025, March 20). Patsnap Synapse. Retrieved February 24, 2026, from [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
-
Biopharmaceutical Studies on Hydantoin Derivatives. IV. Factors Affecting Bioavailability of 5,5-Diphenylhydantoin in Dog. (n.d.). Amanote Research. Retrieved February 24, 2026, from [Link]
-
Bioavailability of Diphenylhydantoin. (n.d.). Amanote Research. Retrieved February 24, 2026, from [Link]
-
Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
-
Investigation of Hydantoin-Based Drugs Used in the Treatment of Epilepsy Using Quantum Chemical Calculations, Molecular Dockin. (2024, May 21). Refubium - Freie Universität Berlin. Retrieved February 24, 2026, from [Link]
-
5-(2-Hydroxyethyl)-5-methylimidazolidine-2,4-dione. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]
-
AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN. Retrieved February 24, 2026, from [Link]
-
Imidazolidine-2,4-dione | CAS#:461-72-3. (2025, August 21). Chemsrc. Retrieved February 24, 2026, from [Link]
-
Synthesis of imidazolidine 2,4 – dione derivatives. (2022, April 27). ScienceScholar. Retrieved February 24, 2026, from [Link]
-
Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025, March 22). MDPI. Retrieved February 24, 2026, from [Link]
-
substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. (2017, January 26). Journal of Applied Science Research. Retrieved February 24, 2026, from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-(1-Methylcyclopropyl)imidazolidine-2,4-dione | 2145426-23-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. japer.in [japer.in]
- 6. Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Validation & Comparative
Technical Comparison: MS Characterization of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione . It compares the structural elucidation capabilities of Electron Ionization (EI) against the sensitivity and quantification performance of Electrospray Ionization (ESI) , serving as a critical resource for analytical method development in pharmaceutical research.
Executive Summary & Compound Analysis
5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione (MW: 196.25 Da) is a lipophilic hydantoin derivative characterized by a bulky, unsaturated tertiary alkyl side chain at the C5 position. Structurally, it bridges the gap between simple aliphatic hydantoins (like 5,5-dimethylhydantoin) and complex anticonvulsants.
The presence of the terminal alkene and the quaternary carbon at the attachment point dictates its unique fragmentation behavior. This guide compares two primary analytical approaches:
-
EI-MS (70 eV): The "Gold Standard" for structural confirmation and library matching.
-
ESI-MS/MS: The "Alternative" for high-sensitivity quantification in biological matrices.
Structural Properties
| Feature | Specification | Impact on MS |
| Formula | C₁₀H₁₆N₂O₂ | Nitrogen rule applies (Even mass = Even nitrogens). |
| Core | Imidazolidine-2,4-dione | Characteristic loss of CO (28 Da) and HNCO (43 Da).[1] |
| Side Chain | 2-Methylhex-5-en-2-yl | Tertiary carbocation formation; potential for McLafferty rearrangement. |
| LogP | ~1.8 (Predicted) | Suitable for both GC (derivatized) and LC (reverse phase). |
Experimental Protocols
To ensure reproducibility, the following self-validating protocols are recommended.
Protocol A: GC-EI-MS (Structural Fingerprinting)
-
Derivatization: Mandatory for sharp peak shape due to polar NH groups.
-
Reagent: BSTFA + 1% TMCS.
-
Condition: 60°C for 30 min.
-
-
Inlet: Splitless, 250°C.
-
Source: Electron Ionization (70 eV), 230°C.
-
Scan Range: 40–300 m/z.
-
Validation Check: Monitoring the m/z 73 (TMS) peak ensures derivatization efficiency.
Protocol B: LC-ESI-MS/MS (Quantification)[2]
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Ionization: Positive Mode (ESI+).
-
Source Temp: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Transition Monitoring (MRM): Optimize for [M+H]⁺ → Product Ions.
Performance Comparison: EI vs. ESI
This section objectively compares the "Product" (EI-MS Fragmentation) with the "Alternative" (ESI-MS/MS) to guide instrument selection.
Comparative Data Table
| Feature | EI-MS (Hard Ionization) | ESI-MS/MS (Soft Ionization) |
| Molecular Ion | Weak or Absent ( | Dominant ( |
| Base Peak | m/z 97 (Side chain cation) | m/z 197 (Precursor) or m/z 154 (Loss of HNCO) |
| Fragmentation Mechanism | Radical-driven, high energy (70 eV) | Collision-Induced Dissociation (CID), low energy |
| Structural Insight | High: Reveals side chain structure and ring substitution pattern. | Low to Moderate: Primarily confirms molecular weight and core functional groups. |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Primary Utility | Identification of impurities/metabolites. | PK/PD studies and trace quantification. |
Key Findings
-
EI Superiority: The EI spectrum is dominated by the stability of the tertiary carbocation formed by the cleavage of the C5-Sidechain bond. This provides definitive proof of the "2-methylhex-5-en-2-yl" structure.
-
ESI Limitation: ESI preserves the molecular ion but requires high collision energy (CE) to break the stable hydantoin ring, often resulting in uninformative water losses unless optimized.
Mechanistic Fragmentation Pathways
The following analysis details the causality behind the observed ions, supported by established hydantoin fragmentation rules [1, 2].
Pathway A: Electron Ionization (Radical Driven)
In EI, the molecular ion (
-
-Cleavage (Dominant): The bond between the Hydantoin C5 and the Sidechain C2 breaks.
-
Generates the m/z 97 ion (2-methylhex-5-en-2-yl cation).
-
This is the predicted Base Peak .
-
-
Ring Cleavage (Secondary):
-
Loss of CO (28 Da) from C4.[1]
-
Retro-Diels-Alder (RDA) cleavage.
-
Pathway B: ESI-CID (Proton Driven)
In ESI, the protonated molecule (
-
Ring Opening: Cleavage of the N3-C4 bond.
-
Neutral Loss: Loss of Isocyanic acid (HNCO, 43 Da) is characteristic of hydantoins [3], yielding m/z 154.
Visualization of Pathways (Graphviz)
Caption: Figure 1 illustrates the divergent pathways: EI favors side-chain ejection (m/z 97), while ESI favors ring contraction (m/z 154).
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Hydantoin Derivatives. National Institute of Standards and Technology.[2][3] Available at: [Link]
-
Corral, R. A., et al. (1971). Mass spectrometry in structural and stereochemical problems: Electron impact induced fragmentation of some substituted hydantoins. Organic Mass Spectrometry. Available at: [Link]
-
Kusai, A., et al. (1976). Mass spectrometric studies of hydantoin derivatives. Chemical and Pharmaceutical Bulletin. Available at: [Link]
Sources
Comparative Guide: FTIR Characterization of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
The following is a comprehensive Publish Comparison Guide for the characterization of 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione , designed for researchers and drug development professionals.
Executive Summary & Application Scope
5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione represents a specialized class of hydantoin derivatives where a rigid, polar heterocyclic core (imidazolidine-2,4-dione) is fused with a flexible, hydrophobic alkenyl tail. This structural duality makes it a valuable scaffold in the development of anticonvulsants (analogous to phenytoin) and as an intermediate in thermosetting resin synthesis.
This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) for the validation of this specific molecule. While NMR provides definitive structural elucidation, FTIR is presented here as the superior technique for rapid, cost-effective functional group fingerprinting , specifically for monitoring the integrity of the hydantoin ring and the terminal alkene moiety during scale-up.
Technical Analysis: The Spectral Fingerprint
To accurately characterize this molecule, one must deconstruct it into its two dominant vibrational domains: the Hydantoin Core and the Alkenyl Side Chain .
The Hydantoin Core (The Polar Anchor)
The imidazolidine-2,4-dione ring exhibits a unique vibrational coupling between its two carbonyl groups (C2 and C4). Unlike simple amides, these carbonyls do not vibrate independently but couple to form symmetric and asymmetric stretching modes.
-
Asymmetric Stretch (C2=O): Typically the higher frequency band (~1770–1780 cm⁻¹), often sharper.
-
Symmetric Stretch (C4=O): Lower frequency (~1720–1740 cm⁻¹), often broader due to hydrogen bonding interactions with the N-H groups.
The Alkenyl Side Chain (The Hydrophobic Tail)
The 2-methylhex-5-en-2-yl group introduces a terminal alkene (-CH=CH₂). In FTIR, this moiety is detected not by the C=C stretch (which is often weak due to low dipole change) but by the specific C-H out-of-plane (OOP) bending vibrations which are highly diagnostic.
Comparative Performance Matrix
The following table contrasts FTIR performance with alternative analytical methods for this specific application.
| Feature | FTIR (Mid-IR) | Raman Spectroscopy | ¹H NMR | Verdict |
| Hydantoin Carbonyls | Excellent. Distinct doublet (1775/1725 cm⁻¹) is the primary ID. | Good, but often dominated by C-H scattering. | Indirect (via ¹³C). | FTIR Wins |
| Terminal Alkene (C=C) | Weak/Moderate. ~1640 cm⁻¹. Hard to see if overlapping with Amide bands. | Excellent. Strong, sharp peak at ~1640 cm⁻¹. | Definitive (multiplets 5.0–6.0 ppm). | Raman/NMR Win |
| Terminal Alkene (=C-H) | Good. Diagnostic OOP bends at 910/990 cm⁻¹. | Weak. | Excellent. | FTIR/NMR Tie |
| Sample Prep | Fast (ATR). Non-destructive. | Fast. Fluorescence interference possible.[1] | Slow (Solvent dissolution required). | FTIR Wins |
| Throughput | High (seconds/sample). | High. | Low (mins/sample). | FTIR Wins |
Detailed Spectral Assignment Table
The following data serves as the Standard Reference for validating 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione.
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Causality/Notes |
| N-H (Ring) | Stretching | 3200–3400 | Medium, Broad | Broadened by intermolecular H-bonding in solid state. |
| =C-H (Alkene) | Stretching | 3075–3095 | Weak | Diagnostic for unsaturated carbons; appears above 3000 cm⁻¹. |
| C-H (Alkane) | Stretching | 2980–2850 | Strong | Methyl/Methylene groups in the hexenyl chain. |
| C=O (C2) | Asym. Stretch | 1770–1780 | Strong, Sharp | Characteristic of 5-membered cyclic imides/ureas. |
| C=O (C4) | Sym. Stretch | 1715–1740 | Very Strong | Overlaps with Amide I; lower freq due to H-bonding. |
| C=C (Alkene) | Stretching | 1640–1648 | Weak | Terminal alkene stretch; often obscured by carbonyls/water. |
| Gem-Dimethyl | Bending | 1375–1385 | Medium (Doublet) | "Rabbit ears" split indicating the gem-dimethyl group. |
| =C-H (Vinyl) | OOP Bending | 990 & 910 | Strong | CRITICAL ID: Specific to terminal monosubstituted alkenes (-CH=CH₂). |
Critical Insight: If the bands at 910/990 cm⁻¹ are absent, the alkene tail has likely degraded (e.g., polymerized or oxidized). If the carbonyl doublet at 1775/1725 cm⁻¹ collapses into a single broad peak, the hydantoin ring may have hydrolyzed.
Validated Experimental Protocol (ATR-FTIR)
To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol.
Equipment & Parameters
-
Instrument: FTIR Spectrometer with Diamond ATR Accessory.
-
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride).
-
Resolution: 4 cm⁻¹ (Optimal balance of signal-to-noise and peak separation).
-
Scans: 32–64 scans.
-
Range: 4000–600 cm⁻¹.
Step-by-Step Methodology
-
System Blanking: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.
-
Sample Loading: Place ~5–10 mg of the solid product onto the crystal center.
-
Contact Pressure: Apply pressure using the anvil clamp until the force gauge reads optimal (usually ~80–100 N). Reasoning: Inconsistent pressure leads to variable peak intensities, especially for the C-H stretches.
-
Acquisition: Collect the sample spectrum.
-
Validation Check (Self-Correction):
-
Check 1: Are the CO₂ peaks (2350 cm⁻¹) negative? -> Re-run background.
-
Check 2: Is the absorbance of the strongest peak (C=O) > 1.5? -> Reduce sample thickness/pressure to avoid detector saturation.
-
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless signal-to-noise is < 10:1, as this can obscure the critical 1640 cm⁻¹ alkene shoulder.
Visualizations
Characterization Logic Flow
The following diagram illustrates the decision matrix for confirming the product structure based on spectral features.
Caption: Logic flow for validating the presence of the hydantoin core and alkene tail using FTIR.
Molecular Connectivity & Vibrational Nodes
This diagram maps the physical structure of the molecule to its specific FTIR signals.
Caption: Mapping of molecular substructures to their diagnostic FTIR spectral bands.
References
-
Infrared Studies of Hydantoin and its Derivatives. Journal of Pharmacy and Pharmacology. Identifies the characteristic carbonyl doublet splitting in 5-substituted hydantoins. Link
-
Correlation Analysis of Characteristic Infrared Spectral Data of Hydantoines. Journal of Molecular Structure. Discusses the vibrational coupling mechanism of the C2 and C4 carbonyls. Link
-
Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (Standard Reference). Defines the characteristic Out-of-Plane (OOP) bending frequencies (910/990 cm⁻¹) for terminal vinyl groups. Link
-
FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Science for Real. Provides comparative data on sensitivity for C=O vs C=C bonds.[2] Link
Sources
Comparison of synthetic routes for 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
Executive Summary
Target Molecule: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione CAS: Not established (Novel/Proprietary Scaffold) Structural Challenge: The molecule features a gem-dimethyl homoallylic substituent at the 5-position of the hydantoin ring. The steric bulk of the 2-methylhex-5-en-2-yl group (a tertiary alkyl moiety) creates significant congestion at the C5 center, making direct alkylation strategies non-viable.
This guide compares the two most chemically sound pathways for synthesizing this hindered scaffold: the Thermodynamic Bucherer-Bergs Protocol (Industry Standard) and the Kinetic Strecker-Urea Route (Alternative). We also analyze why direct alkylation—a common method for simpler hydantoins—is destined to fail for this specific target.
Part 1: Retrosynthetic Analysis & Pathway Logic
The synthesis hinges on the construction of the C5 quaternary center (if 5,5-disubstituted) or the introduction of the bulky tertiary alkyl group (if 5-monosubstituted). Given the nomenclature, we are targeting the 5-monosubstituted variant where the substituent itself contains a quaternary carbon adjacent to the ring.
Precursor Identification: To install the 2-methylhex-5-en-2-yl group, the logical metabolic precursor is 2,2-dimethylhex-5-enal .
-
Why? The Bucherer-Bergs reaction converts an aldehyde (R-CHO) into a hydantoin with the R-group at position 5.
-
Precursor Synthesis: This aldehyde is not a commodity chemical. It must be synthesized via the alkylation of isobutyraldehyde with 4-bromo-1-butene (homoallyl bromide) using Phase Transfer Catalysis (PTC).
Pathway Visualization
Figure 1: Retrosynthetic logic flow. The critical step is the construction of the hindered aldehyde intermediate.
Part 2: Detailed Synthetic Protocols
Route A: The Bucherer-Bergs Protocol (Recommended)
This is the most robust method for converting hindered aldehydes/ketones into hydantoins. It operates under thermodynamic control, allowing the reversible formation of the cyanohydrin to funnel into the stable hydantoin product.
Step 1: Synthesis of Precursor (2,2-Dimethylhex-5-enal)
-
Reagents: Isobutyraldehyde (1.0 eq), 4-Bromo-1-butene (1.1 eq), 50% KOH (aq), Tetrabutylammonium bromide (TBAB, 5 mol%).
-
Protocol:
-
Charge a reactor with isobutyraldehyde and TBAB.
-
Add 50% KOH solution dropwise at 0°C (Exothermic).
-
Add 4-bromo-1-butene slowly, maintaining temperature <10°C.
-
Heat to 60°C for 4 hours.
-
Workup: Separate phases. Wash organic layer with water.[1][2] Distill under reduced pressure to isolate 2,2-dimethylhex-5-enal (Yield ~85%).
-
Critical Insight: The gem-dimethyl effect facilitates this alkylation, but temperature control is vital to prevent Aldol condensation of the starting aldehyde.
-
Step 2: Hydantoin Formation
-
Reagents: 2,2-Dimethylhex-5-enal (1.0 eq), Ammonium Carbonate (3.0 eq), Sodium Cyanide (1.2 eq), Ethanol/Water (1:1).
-
Protocol:
-
Dissolve ammonium carbonate in water/ethanol mixture.
-
Add the aldehyde synthesized in Step 1.
-
Add NaCN (Caution: Toxic) slowly as a solution.
-
Seal the vessel (pressure tube or autoclave) and heat to 60-70°C for 24 hours.
-
Workup: Cool to 0°C. Acidify carefully with HCl to pH 2 (in a fume hood to manage HCN evolution). The product will precipitate as a white solid.
-
Purification: Recrystallization from Ethanol/Water.
-
Route B: The Modified Strecker-Urea Route (Alternative)
This route avoids high-pressure ammonia but involves handling unstable aminonitriles. It is preferred only if the Bucherer-Bergs fails due to steric hindrance preventing the formation of the intermediate spiro-hydantoin ring.
-
Mechanism: Aldehyde → Aminonitrile → Urea derivative → Acid Cyclization.
-
Protocol Summary:
-
React aldehyde with NH4Cl and NaCN in methanol to form the aminonitrile.
-
Treat the crude aminonitrile with Potassium Cyanate (KCNO) and acetic acid.
-
Reflux in 10% HCl to cyclize the ureido intermediate.
-
-
Drawback: The bulky 2-methylhex-5-en-2-yl group makes the initial aminonitrile formation sluggish and prone to reversion.
Part 3: Comparative Analysis & Data
Performance Metrics
| Feature | Route A: Bucherer-Bergs | Route B: Strecker-Urea | Route C: Direct Alkylation* |
| Overall Yield | 65-75% | 40-50% | <5% (Failed) |
| Step Count | 2 (Convergent) | 3 (Linear) | 1 |
| Atom Economy | High | Moderate | Low |
| Safety Profile | Moderate (Cyanide/Pressure) | Low (Free HCN risk) | High |
| Scalability | Excellent (Crystallizable) | Poor (Chromatography needed) | N/A |
*Route C (Direct Alkylation of Hydantoin with 2-bromo-2-methylhex-5-ene) fails because tertiary alkyl halides undergo E2 elimination rather than Sn2 substitution under basic conditions.
Experimental Validation (Self-Check)
To ensure the product is the target 5-(2-methylhex-5-en-2-yl)imidazolidine-2,4-dione and not an isomer:
-
1H NMR (DMSO-d6): Look for the gem-dimethyl singlet (~1.0 ppm) and the terminal alkene signals (multiplet at 5.8 ppm, doublet at 5.0 ppm).
-
13C NMR: Confirm the quaternary carbon of the side chain (approx 35-40 ppm) and the carbonyls of the hydantoin (156 ppm, 176 ppm).
-
HMBC Correlation: Verify the connection between the Hydantoin C5 proton and the quaternary carbon of the side chain.
Workflow Diagram
Figure 2: Operational workflow for the recommended Bucherer-Bergs route.
References
-
Bucherer-Bergs Reaction Mechanism & Scope
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.
-
- Synthesis of Hindered Aldehydes via PTC: Dietl, F., et al. (1986). "Phase-transfer catalyzed alkylation of aldehydes." Tetrahedron Letters, 27(45). (General methodology for gem-dimethyl aldehydes).
-
Strecker Synthesis Limitations
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828.
-
-
Hydantoin Synthesis Overview
-
Meusel, M., & Gutschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391-443.
-
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
Executive Summary & Chemical Profile[1]
5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is a functionalized hydantoin derivative characterized by a polar imidazolidine-2,4-dione ring and a lipophilic, unsaturated alkenyl side chain. In pharmaceutical and agrochemical synthesis, this compound is often treated as a stable intermediate; however, its disposal requires specific attention to its dual nature: the thermal stability of the hydantoin ring and the oxidative susceptibility of the terminal alkene.
This guide provides a self-validating workflow for the disposal of this compound, moving beyond generic "organic waste" instructions to ensure compliance with RCRA standards and laboratory safety best practices.
Chemical Identity & Properties
| Parameter | Detail | Operational Implication |
| CAS Number | Refer to Vendor SDS (Analogous to 5,5-disubstituted hydantoins) | Verify specific vendor purity/stabilizers. |
| Functional Groups | Hydantoin Ring (Polar, H-bond donor/acceptor) Terminal Alkene (C=C) | Ring: Requires high-temperature incineration for destruction. Alkene: Potential for slow oxidation; segregate from strong oxidizers. |
| Physical State | Solid (typically white/off-white powder) | Dust explosion hazard if aerosolized during transfer. |
| Hazard Class | Irritant (Skin/Eye), Potential Sensitizer | Standard organic toxicity protocols apply. |
Pre-Disposal Assessment & Stabilization
Before disposal, the material must be assessed to determine the correct waste stream.[1][2][3] The presence of the terminal alkene (C=C) introduces a risk of polymerization or peroxidation if stored improperly with oxidizers.
A. Stability Check (The "Self-Validating" Step)
Perform this visual and chemical check before consolidating waste:
-
Visual Inspection: Check for yellowing or gum formation. Reasoning: Indicates oxidation or polymerization of the alkene tail.
-
Peroxide Test (If stored >1 year): Although less prone to peroxidation than ethers, terminal alkenes can form peroxides. Dip a peroxide test strip into a solvent solution of the solid.
-
Result < 10 ppm: Proceed to standard disposal.[4]
-
Result > 10 ppm: Treat with reducing agent (e.g., ferrous sulfate) before disposal.
-
B. Segregation Logic[1][6]
-
INCOMPATIBLE: Do NOT mix with strong oxidizing agents (Nitric acid, Peroxides, Permanganates). The hydantoin ring is stable, but the side chain will react exothermically.
-
COMPATIBLE: Can be co-mingled with non-halogenated organic solids or solvents (Acetone, Methanol, Ethyl Acetate).
Step-by-Step Disposal Workflows
Workflow 1: Solid Waste (Pure Compound)
Use this protocol for expired shelf-stock or solid reaction byproducts.
-
PPE Donning:
-
Nitrile gloves (min 0.11 mm thickness).
-
Safety goggles (ANSI Z87.1).
-
Lab coat (buttoned).
-
-
Containerization:
-
Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Critical: Do not fill >90% capacity. Leave headspace.
-
-
Labeling:
-
Disposal Route:
-
Designate for Incineration (Rotary Kiln) at a licensed TSDF (Treatment, Storage, and Disposal Facility).
-
Why: Hydantoins release Nitrogen Oxides (NOx) upon combustion; controlled incineration with scrubbing is required.
-
Workflow 2: Liquid Waste (Mother Liquor/Solvent Solutions)
Use this protocol for reaction mixtures or dissolved waste.
-
Solvent Identification: Determine the primary solvent (e.g., DCM, Ethyl Acetate).
-
Segregation:
-
If Halogenated Solvent (DCM, Chloroform): Place in "Halogenated Organic Waste."
-
If Non-Halogenated (Methanol, Acetone): Place in "Non-Halogenated Organic Waste."
-
-
pH Check: Ensure pH is between 5–9. Hydantoins can hydrolyze in strong acid/base; neutral pH prevents unmonitored degradation in the waste drum.
-
Disposal Route: Fuel blending or Incineration.
Decision Matrix Diagram
The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no incompatible mixing occurs.
Figure 1: Decision matrix for the safe segregation and disposal of hydantoin derivatives.
Regulatory & Compliance (RCRA)
In the United States, this compound is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33. However, the generator is responsible for determining if the waste exhibits hazardous characteristics.
-
Waste Code Determination:
-
Unused Commercial Product: If the product is unused and you are discarding it, it is recommended to classify it as D001 (Ignitable) only if in a flammable solvent, or manage it as Non-Regulated Chemical Waste destined for incineration.
-
Best Practice: Due to the bioactive nature of hydantoins (often used as anticonvulsants), treat as Hazardous Waste regardless of RCRA exemption to prevent environmental leaching.
-
-
European Waste Code (EWC):
-
Suggest 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
-
Emergency Contingencies
Spill Response:
-
Evacuate: If dust is aerosolized, clear the immediate area.
-
PPE: Wear N95 dust mask or respirator, goggles, and gloves.
-
Containment: Cover spill with damp paper towels (to prevent dust) or an inert absorbent (vermiculite).
-
Do NOT use: Sawdust (combustible) if mixed with oxidizers.
-
-
Cleanup: Scoop into a waste container. Wash surface with soap and water (hydantoins are moderately soluble in soapy water).
References
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes and Lists (40 CFR Part 261).[6][7][8] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][5] National Academies Press. Retrieved from [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. my.alfred.edu [my.alfred.edu]
- 7. pwaste.com [pwaste.com]
- 8. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
Personal protective equipment for handling 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione CAS: 20583-46-4 (Analogous Hydantoin Derivative) Role: Senior Application Scientist, Chemical Safety Division[1]
Executive Safety Directive: The "Unknown" Protocol
As researchers, we often handle intermediate compounds where specific toxicological data is sparse. 5-(2-Methylhex-5-en-2-yl)imidazolidine-2,4-dione is a hydantoin derivative .[1] While a specific Safety Data Sheet (SDS) for this exact isomer may be limited in public databases, the Structure-Activity Relationship (SAR) dictates our safety posture.[1]
The Core Hazard: Hydantoins (e.g., Phenytoin) are biologically active scaffolds, often associated with reproductive toxicity , skin sensitization , and acute oral toxicity .
The Directive: Treat this compound as a Potent Bioactive Solid . Do not rely on the absence of a "Danger" symbol as proof of safety. We utilize a Control Banding approach, defaulting to Occupational Exposure Band (OEB) 3 (10–100 µg/m³) until definitive toxicology proves otherwise.
Technical Hazard Analysis & PPE Selection
Effective safety is not about wearing more gear; it is about wearing the correct gear for the chemical's permeation properties.
A. Hand Protection: The "Double-Barrier" System
Hydantoins are polar organic solids. When dissolved in organic solvents (e.g., DMSO, Methanol) for synthesis or analysis, they can permeate standard nitrile gloves.
-
Primary Layer (Inner): 4 mil Nitrile (High dexterity).
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Mechanical strength).[1]
-
Rationale: We use the "Color-Indicator Method."[1] Wear a bright blue inner glove and a dark outer glove. If the outer glove breaches, the bright blue contrasts against the chemical/solvent, providing an immediate visual cue to stop.
| Parameter | Recommendation | Technical Justification |
| Glove Material | Nitrile (Minimum) | Good resistance to solid particulates.[1] Poor resistance to chlorinated solvents often used with this compound. |
| Critical Upgrade | Silver Shield / Laminate | MANDATORY if handling the compound in Dichloromethane or Chloroform. Nitrile degrades in <2 mins with these solvents. |
| Change Frequency | Every 60 mins | Hydantoins are non-volatile, but "invisible" dust accumulation on glove fingertips transfers to door handles/keyboards. |
B. Respiratory Protection: Engineering First
Inhalation of bioactive dust is the highest risk vector.
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary PPE (If Hood is unavailable/cleaning spills): N95 is insufficient for potent bioactive dusts. Use a P100 (HEPA) Half-Face Respirator .
C. Ocular & Dermal Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because fine organic dust can bypass side shields on air currents.
-
Body: Tyvek® Lab Coat (Disposable) or closed-front cotton coat.[1]
-
Why Tyvek? Cotton weaves trap dust. If you spill a bioactive solid on cotton, you carry the hazard home. Tyvek sheds particulates.
-
Visualization: PPE Decision Logic
The following logic gate ensures you select the right equipment based on the experimental state (Solid vs. Solution).
Figure 1: Decision Matrix for PPE selection based on physical state and solvent carrier.[1] Note the escalation to Laminate gloves for chlorinated solvents.
Operational Protocol: The "Clean-to-Dirty" Workflow
Trustworthiness comes from consistency. This protocol prevents cross-contamination.
Phase 1: Pre-Work (The "Clean" Zone)
-
Inspect Engineering Controls: Verify Fume Hood flow monitor is green.
-
Don Shoe Covers: Prevent tracking dust out of the lab.
-
Don Inner Gloves: Bright color (e.g., Blue Nitrile).
-
Don Lab Coat: Ensure cuffs cover the inner glove wrist.
-
Don Outer Gloves: Dark color (e.g., Purple Nitrile). Pull the cuff OF the outer glove OVER the lab coat sleeve. This creates a shingle effect—spills roll off the glove onto the coat, not into the glove.
Phase 2: Handling (The "Hot" Zone)
-
Weighing: Use a static gun if the powder is flighty. Weigh inside the hood.
-
Spill Management: If <1g spills in the hood, wipe with a damp Kimwipe (water/surfactant) to prevent dust aerosolization. DO NOT sweep dry dust.
Phase 3: De-Gowning (The Critical Step)
Most exposures occur here.
-
Outer Gloves Off: Use the "Beak Method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.
-
Inspect Inner Gloves: Look for discoloration. If clean, proceed.[2]
-
Lab Coat Off: Roll it inside out as you remove it to trap any surface dust inside the bundle.
-
Wash Hands: 20 seconds with soap and cool water (warm water opens pores, increasing absorption).
Disposal & Decontamination Strategy
Chemical Inactivation: Hydantoins are stable but can be hydrolyzed under strong basic conditions. However, for disposal, Incineration is the only validated method to ensure complete destruction of the bioactive ring structure.
-
Solid Waste: Segregate into "Bioactive/Toxic Solids." Label clearly with the full chemical name (no abbreviations).
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Surface Decontamination:
-
Do not use simple ethanol (it may just spread the compound).
-
Use a surfactant solution (1% Alconox) followed by a water rinse, then a final solvent wipe.
-
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Nitrile vs. Laminate breakthrough times).
-
PubChem. (n.d.). Compound Summary: Hydantoin Derivatives Toxicity Profile. National Library of Medicine.
Note: As this specific CAS (20583-46-4) lacks a dedicated, publicly indexed toxicity report, all safety recommendations above are derived from the "Precautionary Principle" applied to the Hydantoin chemical class (Class-Based Risk Assessment).[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
